molecular formula C9H9F3O3 B092289 Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate CAS No. 17515-73-0

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Cat. No.: B092289
CAS No.: 17515-73-0
M. Wt: 222.16 g/mol
InChI Key: BXGRWYGEMRIAHC-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is a useful research compound. Its molecular formula is C9H9F3O3 and its molecular weight is 222.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11)12/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGRWYGEMRIAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371913
Record name Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17515-73-0
Record name Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and spectral characterization of this compound, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
CAS Number 17515-73-0[1]
Molecular Formula C₉H₉F₃O₃[1]
Molecular Weight 222.16 g/mol [1]
Boiling Point 244.3 °C at 760 mmHg[2]
Density 1.259 g/cm³[2]
Flash Point 101.5 °C[2]

Synthesis of this compound

Logical Synthesis Pathway

A logical approach to the synthesis of the target molecule involves the trifluoromethylation of a suitable precursor, such as ethyl 5-methyl-3-furoate.

Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_product Product Ethyl 5-methyl-3-furoate Ethyl 5-methyl-3-furoate Trifluoromethylating\nAgent (e.g., CF3I, Togni's reagent) Trifluoromethylating Agent (e.g., CF3I, Togni's reagent) Initiator/Catalyst\n(e.g., Radical initiator, Transition metal) Initiator/Catalyst (e.g., Radical initiator, Transition metal) This compound This compound Initiator/Catalyst\n(e.g., Radical initiator, Transition metal)->this compound Trifluoromethylation

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the trifluoromethylation of ethyl 5-methyl-3-furoate. This protocol is based on known trifluoromethylation reactions of aromatic and heterocyclic compounds and would require optimization for this specific substrate.

Materials:

  • Ethyl 5-methyl-3-furoate

  • Trifluoromethylating agent (e.g., Togni's reagent II)

  • Radical initiator (e.g., AIBN) or a suitable photocatalyst

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add ethyl 5-methyl-3-furoate and the chosen anhydrous solvent.

  • Add the trifluoromethylating agent to the solution.

  • If a radical initiator is used, add it to the mixture. If a photocatalyst is employed, ensure the reaction setup is equipped with a suitable light source.

  • Stir the reaction mixture at an appropriate temperature (this will depend on the chosen initiator/catalyst) for a designated period, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium thiosulfate if an iodine-based reagent was used).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on the known spectral data of similar furoate derivatives and general principles of NMR and mass spectrometry, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group on the furan ring (a singlet), and the proton on the furan ring (a singlet). A literature reference indicates the availability of ¹H NMR data for "5-methyl-2-(trifluoromethyl)-3-furoic acid, ethyl ester" in CCl₄ as the solvent, though the full spectrum requires an account to view.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will be more complex due to the presence of the trifluoromethyl group, which will cause splitting of the signal for the carbon to which it is attached and potentially adjacent carbons. Predicted chemical shifts would include signals for the carbonyl carbon of the ester, the carbons of the furan ring, the ethyl group carbons, the methyl group carbon, and the trifluoromethyl carbon (which will appear as a quartet).

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 222.16. Common fragmentation patterns would likely involve the loss of the ethoxy group from the ester, the loss of the entire ester group, and potentially fragmentation of the furan ring.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Experimental Workflow Start Start Reaction Setup Reaction Setup (Starting Materials & Reagents) Start->Reaction Setup Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction Setup->Reaction Monitoring Workup Aqueous Workup & Extraction Reaction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Final Product Pure Product Characterization->Final Product

Caption: A typical experimental workflow for the synthesis and characterization of the target compound.

Conclusion

This compound is a valuable compound for which a complete public dataset is not yet available. This guide has consolidated the known physicochemical properties and proposed logical synthetic pathways and expected spectral characteristics based on established chemical principles and data from related compounds. The provided hypothetical experimental protocol and workflow offer a solid foundation for researchers to develop a robust synthesis and characterization process for this and similar trifluoromethylated furoates, thereby facilitating their application in drug discovery and materials science. Further experimental work is necessary to fully elucidate the detailed synthetic conditions and complete the spectral characterization of this promising molecule.

References

An In-depth Technical Guide to Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate (CAS: 17515-73-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, with the CAS number 17515-73-0, is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group on the furan ring is known to significantly influence the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the known properties, potential synthetic approaches, and hypothetical applications of this compound in drug development, based on the current understanding of trifluoromethylated heterocycles. While specific experimental data for this compound is limited in publicly available literature, this paper aims to serve as a valuable resource for researchers interested in its potential as a building block for novel therapeutic agents.

Chemical and Physical Properties

This compound is an organic ester.[3] Its fundamental properties are summarized in the table below. These values are compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 17515-73-0[3]
Molecular Formula C₉H₉F₃O₃[3]
Molecular Weight 222.16 g/mol [3]
Boiling Point 244.3 °C at 760 mmHg[4]
Flash Point 101.5 °C[4]
Density 1.259 g/cm³[4]
Purity Typically ≥97%[4]
Canonical SMILES CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F[5]
InChIKey BXGRWYGEMRIAHC-UHFFFAOYSA-N[5]

Synthesis and Characterization

Hypothetical Synthetic Pathway

A potential synthetic approach could involve the reaction of a suitable furan precursor with a trifluoromethylating agent. The following diagram illustrates a hypothetical synthetic workflow.

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification A Ethyl 2-methyl-5-oxo-tetrahydrofuran-3-carboxylate R Trifluoromethylation & Aromatization A->R B Trifluoromethylating Agent (e.g., Ruppert-Prakash reagent) B->R P This compound R->P Pur Column Chromatography P->Pur

Caption: Hypothetical synthesis of this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not publicly available, the expected spectroscopic data can be predicted based on the compound's structure.

Spectroscopy Predicted Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and a singlet for the furan ring proton.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the furan ring (including the one attached to the CF₃ group), the CF₃ carbon (as a quartet due to C-F coupling), and the carbons of the ethyl and methyl groups.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester, C-O stretching, and C-F stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (222.0504), along with fragmentation patterns typical for ethyl esters and trifluoromethylated compounds.

Role in Drug Discovery and Development

The incorporation of a trifluoromethyl group into small molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1][2] The trifluoromethyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Its high electronegativity can also influence the acidity of nearby functional groups and participate in favorable interactions with biological targets.[1]

Potential as a Bioisostere

The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or isopropyl group, potentially leading to improved binding affinity and selectivity for a target protein.[1] This makes this compound a valuable scaffold for generating libraries of compounds for high-throughput screening.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery program.

Drug_Discovery_Workflow A This compound (Scaffold) B Chemical Modification (e.g., Amidation, Reduction) A->B C Compound Library Synthesis B->C D High-Throughput Screening (HTS) against a Biological Target C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G

Caption: A potential workflow for drug discovery using the target compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, related trifluoromethyl-containing heterocyclic compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7] The furan ring itself is a common motif in many biologically active compounds.

Given the structural features, it is plausible that derivatives of this compound could interact with various biological targets. A hypothetical signaling pathway that could be modulated by a drug candidate derived from this scaffold is depicted below. This is a generalized representation and would need to be validated through experimental studies.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF DNA DNA TF->DNA Response Cellular Response DNA->Response Drug Drug Candidate (Derived from Scaffold) Drug->Receptor Inhibition

References

"Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate molecular structure"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Identifiers

This compound is a substituted furan derivative. The core of the molecule is a furan ring, which is substituted at the 2, 3, and 5 positions. A trifluoromethyl group is attached at the 2-position, an ethyl ester group at the 3-position, and a methyl group at the 5-position.

The key identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 17515-73-0[1]
Molecular Formula C9H9F3O3[1][2]
Molecular Weight 222.16 g/mol [1][2]
Canonical SMILES CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F[3]
InChI InChI=1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11,12)/h4H,3H2,1-2H3[2]
InChIKey BXGRWYGEMRIAHC-UHFFFAOYSA-N[2]
DSSTox Substance ID DTXSID90371913[3]

Physicochemical Properties

The known physicochemical properties of this compound are detailed in the following table.

PropertyValue
Boiling Point 244.3°C at 760 mmHg[3]
Flash Point 101.5°C[3]
Density 1.259 g/cm³[3]
LogP 2.78350[3]
Storage Temperature 2-8°C (protect from light)[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 6[3]
Rotatable Bond Count 3[3]
Exact Mass 222.05037863[3]
Complexity 239[3]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of a chemical compound. For this compound, 1H NMR and FTIR spectra are available.[2]

The 1H Nuclear Magnetic Resonance (NMR) spectrum was recorded on a Varian A-60 instrument using Carbon tetrachloride (CCl4) as the solvent.[2] The literature reference for this data is JHTC 5, 95(1968).[2]

Synthesis Protocol

A known synthetic route to this compound involves the dehydroiodination of ethyl 5-iodomethyl-2-trifluoromethyl-4,5-dihydrofuran-3-carboxylate.[3]

Experimental Protocol:

  • Reactants:

    • Ethyl 5-iodomethyl-2-trifluoromethyl-4,5-dihydrofuran-3-carboxylate

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent: Benzene

  • Procedure:

    • Dissolve ethyl 5-iodomethyl-2-trifluoromethyl-4,5-dihydrofuran-3-carboxylate in benzene.

    • Add 1,8-diazabicyclo[5.4.0]undec-7-ene to the solution.

    • Heat the reaction mixture for 1 hour.

  • Yield: 93.0%[3]

Visualizations

Molecular Structure

molecular_structure cluster_furan cluster_ester cluster_trifluoromethyl O1 O C2 C O1->C2 C3 C C2->C3 C9 C C2->C9 C4 C C3->C4 C6 C C3->C6 C5 C C4->C5 C5->O1 C10 CH3 C5->C10 O2 O C6->O2 O3 O C6->O3 C7 CH2 O3->C7 C8 CH3 C7->C8 F1 F C9->F1 F2 F C9->F2 F3 F C9->F3

Caption: 2D representation of this compound.

Synthesis Workflow

synthesis_workflow start Ethyl 5-iodomethyl-2-trifluoromethyl- 4,5-dihydrofuran-3-carboxylate process Heating (1 hour) start->process reagent 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Benzene reagent->process product This compound process->product Yield: 93.0%

References

Spectral Analysis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectral information from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a detailed resource for the characterization and identification of this molecule.

Chemical Properties

PropertyValueSource
Chemical Name This compound
CAS Number 17515-73-0[1]
Molecular Formula C₉H₉F₃O₃[1]
Molecular Weight 222.16 g/mol [1]
Structure (Structure generated based on chemical name)
Chemical structure of this compound

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. While a complete, publicly available dataset for this compound is limited, data from spectral databases and analogous compounds allow for a reliable prediction of its NMR spectra.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.35Triplet3H-OCH₂CH
~2.30Singlet3H5-CH
~4.30Quartet2H-OCH ₂CH₃
~6.20Singlet1H4-H (furan ring)

¹³C NMR (Carbon-13) Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~14-OCH₂C H₃
~155-C H₃
~61-OC H₂CH₃
~110C4 (furan ring)
~122 (q, J ≈ 270 Hz)-C F₃
~145 (q, J ≈ 35 Hz)C2 (furan ring)
~158C5 (furan ring)
~163C =O (ester)
Predicted values are based on data for similar furoate structures and general chemical shift knowledge.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and trifluoromethyl groups, as well as the furan ring.

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2980MediumC-H stretch (aliphatic)
~1725StrongC=O stretch (ester)
~1580MediumC=C stretch (furan ring)
~1250StrongC-F stretch (trifluoromethyl)
~1150StrongC-O stretch (ester)
Predicted values are based on typical IR frequencies for these functional groups.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Predicted Mass Spectrometry Data

m/zInterpretation
222[M]⁺ (Molecular ion)
193[M - C₂H₅]⁺
177[M - OC₂H₅]⁺
153[M - CF₃]⁺
Predicted fragmentation is based on common fragmentation patterns of ethyl esters and trifluoromethylated compounds.[2][3][4][5][6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a standard NMR spectrometer (e.g., 400 MHz).[7][8] For ¹H NMR, a standard pulse sequence would be used. For ¹³C NMR, a proton-decoupled pulse sequence would be employed to simplify the spectrum. Chemical shifts would be referenced to the residual solvent peak.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[8] A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction.[2] For GC-MS, electron ionization (EI) at 70 eV is a common method. This would generate the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition of the parent ion and its fragments.

Data Interrelation for Structural Elucidation

The combination of NMR, IR, and MS data provides a comprehensive picture of the molecular structure. The following diagram illustrates the logical workflow for utilizing these techniques for structural elucidation.

Spectral_Analysis_Workflow Workflow for Structural Elucidation cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information NMR NMR Spectroscopy (¹H, ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info provides IR IR Spectroscopy IR_info Functional Groups IR->IR_info provides MS Mass Spectrometry MS_info Molecular Weight Fragmentation Pattern MS->MS_info provides Structure Proposed Structure of This compound NMR_info->Structure confirms IR_info->Structure confirms MS_info->Structure confirms

Caption: Interrelation of spectroscopic data for structural analysis.

This guide serves as a foundational resource for researchers working with this compound. While complete experimental data is not fully available in the public domain, the compiled and predicted information herein provides a robust starting point for its analytical characterization.

References

The Trifluoromethyl Group's Influence on Furan Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a furan ring profoundly alters its chemical reactivity and physical properties, a feature extensively leveraged in the design of pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of the reactivity of trifluoromethyl-substituted furans, detailing key synthetic methodologies, reaction mechanisms, and the electronic impact of the CF₃ substituent. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for seminal reactions are provided.

The Electronic Influence of the Trifluoromethyl Group on the Furan Ring

The trifluoromethyl group is a strong electron-withdrawing group, primarily through a powerful negative inductive effect (-I). This electronic perturbation significantly impacts the reactivity of the furan ring in several ways:

  • Reduced Nucleophilicity: The electron density of the furan ring is substantially decreased, making it less susceptible to electrophilic attack compared to unsubstituted furan.

  • Altered Regioselectivity: The position of the CF₃ group directs the outcome of substitution reactions. In electrophilic aromatic substitution, the deactivating nature of the CF₃ group generally directs incoming electrophiles to the meta-position relative to itself, although the directing influence of the furan oxygen must also be considered.

  • Enhanced Acidity of Ring Protons: The electron-withdrawing nature of the CF₃ group increases the acidity of the C-H bonds on the furan ring, facilitating metalation and subsequent functionalization.

  • Activation towards Nucleophilic Attack: A trifluoromethyl group can activate a leaving group on the furan ring towards nucleophilic aromatic substitution (SNAr).

Synthesis of Trifluoromethyl-Substituted Furans

Several synthetic strategies have been developed for the preparation of trifluoromethyl-substituted furans, broadly categorized into building the furan ring with a pre-existing CF₃ group or by direct trifluoromethylation of a furan substrate.

Ring Formation Strategies

A notable transition-metal-free approach involves a Bu₃P-mediated tandem acylation-Wittig reaction of β-trifluoromethyl α,β-enones. This method provides access to a variety of polysubstituted trifluoromethylated furans in good to excellent yields.[1]

Table 1: Synthesis of Trifluoromethylated Furans via Tandem Acylation-Wittig Reaction [1]

Entryβ-Trifluoromethyl α,β-enoneAcyl ChlorideProductYield (%)
1(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-oneBenzoyl chloride2,5-diphenyl-3-(trifluoromethyl)furan85
2(E)-1-(4-chlorophenyl)-4,4,4-trifluorobut-2-en-1-oneBenzoyl chloride5-(4-chlorophenyl)-2-phenyl-3-(trifluoromethyl)furan90
3(E)-4,4,4-trifluoro-1-(p-tolyl)but-2-en-1-one4-methoxybenzoyl chloride5-(p-tolyl)-2-(4-methoxyphenyl)-3-(trifluoromethyl)furan82
4(E)-1-(furan-2-yl)-4,4,4-trifluorobut-2-en-1-oneBenzoyl chloride5-(furan-2-yl)-2-phenyl-3-(trifluoromethyl)furan78

Reaction Conditions: β-Trifluoromethyl α,β-enone (1.0 mmol), acyl chloride (1.2 mmol), Bu₃P (1.5 mmol), and Et₃N (2.0 mmol) in THF at room temperature.

Direct Trifluoromethylation

Direct C-H trifluoromethylation of furan derivatives can be achieved through radical-mediated processes. Photoredox catalysis, for instance, allows for the generation of trifluoromethyl radicals from sources like Togni's reagent or CF₃I under mild conditions.

Reactivity of Trifluoromethyl-Substituted Furans

The presence of the CF₃ group dictates the reactivity of the furan ring in various transformations.

Electrophilic Aromatic Substitution

As a consequence of the reduced electron density, trifluoromethyl-substituted furans are less reactive towards electrophiles than their non-fluorinated counterparts. Electrophilic substitution, such as halogenation or nitration, generally requires harsher conditions. The regioselectivity is influenced by both the furan oxygen, which directs to the α-positions (2- and 5-positions), and the deactivating CF₃ group. For a 2-trifluoromethylfuran, electrophilic attack is expected to occur preferentially at the C5 position.

Nucleophilic Aromatic Substitution

While the furan ring itself is not typically susceptible to nucleophilic attack, the presence of a trifluoromethyl group in conjunction with a suitable leaving group (e.g., a halide) at an adjacent position can facilitate SNAr reactions. The strong electron-withdrawing nature of the CF₃ group stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy for the reaction.[2]

Cycloaddition Reactions

Trifluoromethyl-substituted furans can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as dienes. The electron-withdrawing CF₃ group generally decreases the reactivity of the furan as a diene in normal-electron-demand Diels-Alder reactions.[3] However, they can be effective dienes in inverse-electron-demand Diels-Alder reactions.

Metal-Catalyzed Cross-Coupling Reactions

Halogenated trifluoromethyl-furans are valuable substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions provide a powerful means to further functionalize the furan core and construct complex molecules.[4][5]

C-H Functionalization

The increased acidity of the ring protons on trifluoromethyl-furans allows for regioselective deprotonation followed by reaction with an electrophile. This C-H functionalization is a highly atom-economical method for introducing substituents onto the furan ring.

Experimental Protocols

General Procedure for Transition-Metal-Free Synthesis of Trifluoromethylated Furans[1]

To a stirred solution of the β-trifluoromethyl α,β-enone (1.0 mmol) and acyl chloride (1.2 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, triethylamine (2.0 mmol, 0.28 mL) is added. The mixture is stirred at room temperature for 10 minutes, after which tributylphosphine (1.5 mmol, 0.37 mL) is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired trifluoromethylated furan.

General Procedure for Friedel-Crafts Acylation[6][7]

To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 equiv.) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere is added acetyl chloride (1.1 equiv.) dropwise. The mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of the trifluoromethyl-substituted furan (1.0 equiv.) in dichloromethane (10 mL). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by column chromatography.

General Procedure for Diels-Alder Reaction[2]

A solution of the trifluoromethyl-substituted furan (1.0 equiv.) and N-phenylmaleimide (1.0 equiv.) in a suitable solvent (e.g., toluene or xylene, 5 mL) is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the cycloaddition product.

Spectroscopic Data

The following tables provide representative spectroscopic data for trifluoromethyl-substituted furans.

Table 2: Representative ¹H NMR Data for 2-Trifluoromethylfuran

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~6.6q~1.5
H4~6.4m
H5~7.5m

Solvent: CDCl₃

Table 3: Representative ¹³C NMR Data for 2-Trifluoromethylfuran

CarbonChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C2~140q
C3~112q
C4~110s
C5~145s
CF₃~120q

Solvent: CDCl₃

Table 4: Key IR Absorption Frequencies for Trifluoromethyl-Substituted Furans

Functional GroupAbsorption Range (cm⁻¹)Intensity
C-F (in CF₃)1100-1350Strong
Furan Ring (C=C stretch)1500-1600Medium
Furan Ring (C-O-C stretch)1000-1100Strong

Mass Spectrometry: The mass spectra of trifluoromethyl-substituted furans are characterized by fragmentation patterns involving the loss of the CF₃ group, as well as cleavage of the furan ring.[6]

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a general experimental workflow.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Starting Materials (β-Trifluoromethyl enone, Acyl Chloride) Start->Reactants Solvent Anhydrous THF Start->Solvent Mixing Mix Reactants & Solvent Add Et3N Addition Add Bu3P (Room Temp) Mixing->Addition Monitoring Monitor by TLC Addition->Monitoring Quench Quench with Water Monitoring->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product EAS_Mechanism cluster_reactants cluster_intermediate cluster_products Start Furan Ring + E+ Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack Product Substituted Furan + H+ Intermediate->Product Deprotonation Diels_Alder_Mechanism Furan Trifluoromethyl-Furan (Diene) TransitionState [4+2] Transition State Furan->TransitionState Dienophile Dienophile Dienophile->TransitionState Cycloadduct Diels-Alder Adduct TransitionState->Cycloadduct

References

Potential Biological Activity of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is limited in publicly available literature. This guide synthesizes information from studies on structurally related furan derivatives, trifluoromethylated compounds, and similar heterocyclic systems to project the potential biological profile and guide future research.

Executive Summary

This compound is a halogenated furan derivative with a unique combination of functional groups that suggests a range of potential biological activities. The presence of the trifluoromethyl group, a common feature in many pharmaceuticals, is known to enhance metabolic stability and binding affinity. The furan core is a privileged scaffold in medicinal chemistry, associated with diverse pharmacological effects. This document provides a comprehensive overview of the potential antimicrobial, anti-inflammatory, and cytotoxic activities of this compound, based on data from analogous structures. Detailed experimental protocols for evaluating these potential activities and hypothesized mechanisms of action are also presented to facilitate further investigation.

Chemical Profile

  • IUPAC Name: Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate[1]

  • CAS Number: 17515-73-0[2]

  • Molecular Formula: C₉H₉F₃O₃[1][2]

  • Molecular Weight: 222.16 g/mol [2]

  • Structure:

Potential Biological Activities

The trifluoromethyl group and the furan ring are key pharmacophores that contribute to the biological activities of many compounds. Based on studies of related molecules, this compound is hypothesized to possess the following activities.

Antimicrobial Activity

Trifluoromethylated furan and thiophene derivatives have demonstrated notable antimicrobial properties.[3] It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Structurally Related Trifluoromethylated Compounds

Compound ClassOrganismActivity MetricValueReference
Trifluoromethyl substituted thiophenes/furansCandida albicansMIC64-128 µg/mL[3]
Trifluoromethyl substituted thiophenes/furansEscherichia coliInhibitionNot specified[3]
Trifluoromethyl substituted thiophenes/furansStaphylococcus aureusInhibitionNot specified[3]
Dihydropyrrol-2-one with trifluoromethyl groupsCandida sp.-Significant[4]
Dihydropyrrol-2-one with trifluoromethyl groupsStaphylococcus aureus-More susceptible[4]
Anti-inflammatory Activity

Furan derivatives have been investigated for their anti-inflammatory effects, often through the inhibition of key inflammatory mediators.[5] The potential for this compound to modulate inflammatory pathways warrants investigation.

Table 2: Anti-inflammatory Activity of Related Furan and Ester Compounds

Compound/ExtractModelKey FindingIC₅₀/ED₅₀Reference
Furanocoumarins (Bergapten)Carrageenan-induced foot edemaSignificant anti-inflammatory activityED₅₀: 1.6±0.003 mg/kg[5]
Furanocoumarins (Oxypeucedanin hydrate)Carrageenan-induced foot edemaSignificant anti-inflammatory activityED₅₀: 126.4±0.011 mg/kg[5]
Ethyl acetate fraction of Forsythiae FructusLPS-stimulated RAW 264.7 cellsInhibition of PGE₂ production>50 µg/mL[6]
Methyl palmitateCarrageenan-induced rat paw edemaReduction of edema and PGE₂Not specified[7]
Ethyl palmitateCarrageenan-induced rat paw edemaReduction of edema and PGE₂Not specified[7]
Cytotoxic Activity

The cytotoxic potential of novel chemical entities is a critical parameter in drug discovery, with implications for both anticancer therapy and general toxicity.

Table 3: Cytotoxicity of Related Furan and Ester Compounds

CompoundCell LineActivity MetricValueReference
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativesHeLaIC₅₀62.37 µg/mL[8][9]
Methyl 2-cyanoacrylateHuman oral osteoblastsMTT AssaySignificant difference from control[10]
Ethyl 2-cyanoacrylateHuman oral osteoblastsMTT AssayNo significant difference from control[10]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (COX Inhibition)
  • Enzyme and Substrate Preparation: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes and arachidonic acid (substrate) are prepared in a suitable buffer.

  • Compound Incubation: The test compound, this compound, is pre-incubated with the COX enzymes at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The production of prostaglandin E₂ (PGE₂) is measured using a commercially available ELISA kit.

  • Data Analysis: The percentage of inhibition of COX-1 and COX-2 activity is calculated for each concentration of the test compound. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is then determined.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HeLa, HepG2) or normal cell lines (e.g., Vero) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC₅₀: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Potential Mechanisms of Action and Signaling Pathways

Hypothesized Antimicrobial Mechanism

The precise mechanism is unknown, but potential pathways for antimicrobial action could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Antimicrobial_Workflow cluster_workflow Antimicrobial Activity Evaluation A Ethyl 5-methyl-2- (trifluoromethyl)-3-furoate C Broth Microdilution Assay A->C B Microbial Culture (e.g., S. aureus, E. coli) B->C D Incubation C->D E Determine MIC D->E Anti_Inflammatory_Pathway cluster_pathway Potential Anti-inflammatory Mechanism Compound Ethyl 5-methyl-2- (trifluoromethyl)-3-furoate COX COX-1 / COX-2 Enzymes Compound->COX Inhibition PGs Prostaglandins (e.g., PGE₂) COX->PGs AA Arachidonic Acid AA->COX Inflammation Inflammation PGs->Inflammation

References

In-depth Technical Guide: Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND NAME: Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate CAS NUMBER: 17515-73-0 MOLECULAR FORMULA: C₉H₉F₃O₃ MOLECULAR WEIGHT: 222.16 g/mol

Abstract

This compound is a fluorinated heterocyclic compound. This document provides a summary of its known chemical and physical properties. A thorough review of available scientific literature and chemical databases indicates that while this compound is commercially available for research purposes, detailed studies on its synthesis, specific chemical reactions, and biological activities have not been extensively published. Consequently, this guide focuses on the available data and outlines general methodologies for the synthesis of structurally related compounds, which may serve as a reference for researchers.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number17515-73-0[1]
Molecular FormulaC₉H₉F₃O₃[1]
Molecular Weight222.16 g/mol [1]
PurityTypically ≥95.0%[2]
AppearanceNot specified-
SolubilitySoluble in organic solvents-

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. However, the synthesis of structurally similar trifluoromethylated furan esters often involves the cyclization of a fluorinated precursor or the introduction of a trifluoromethyl group onto a pre-existing furan ring.

General Synthetic Approach for Trifluoromethylated Furans

A plausible synthetic route for this compound could involve the reaction of a trifluoromethyl-containing building block with a suitable furan precursor. The diagram below illustrates a generalized workflow for such a synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Trifluoromethylated Precursor (e.g., Ethyl 4,4,4-trifluoroacetoacetate) C Cyclization Reaction (e.g., Hantzsch-type synthesis) A->C B Furan Ring Precursor (e.g., an alpha-haloketone) B->C D Quenching & Extraction C->D Reaction Mixture E Column Chromatography D->E Crude Product F This compound E->F Purified Product

Caption: Generalized workflow for the synthesis of trifluoromethylated furan esters.

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or potential signaling pathway interactions of this compound. The presence of the trifluoromethyl group, a common motif in many biologically active compounds, suggests that this molecule could be of interest in drug discovery programs. However, without experimental data, any discussion of its biological role would be purely speculative.

Conclusion

This compound is a chemical compound for which basic identifying information is available, and it can be sourced commercially for research applications.[1] A comprehensive review of the scientific literature reveals a lack of published studies detailing its synthesis, characterization, and biological evaluation. Researchers interested in this compound may need to undertake de novo synthesis and characterization, potentially adapting methods used for structurally related trifluoromethylated heterocycles. Future studies are required to elucidate the chemical and biological properties of this molecule.

References

Unveiling the Genesis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, a fluorinated heterocyclic compound, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthesis. While a definitive seminal publication outlining its initial discovery remains elusive in the public domain, analysis of available data points to its emergence as a specialty chemical. This document compiles and presents the known synthetic methodologies, quantitative data, and experimental protocols to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery.

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. This compound belongs to this important class of molecules. Its furan core is a common motif in biologically active compounds, and the presence of a trifluoromethyl group can enhance metabolic stability and binding affinity. This guide aims to consolidate the available technical information regarding this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

PropertyValue
CAS Number 17515-73-0
Molecular Formula C₉H₉F₃O₃
Molecular Weight 222.16 g/mol
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Solubility Soluble in common organic solvents

Table 1: Physicochemical Properties of this compound

History and Discovery

The precise origins and the individual or team responsible for the first synthesis of this compound are not well-documented in readily accessible scientific literature. The compound is primarily listed in the catalogs of specialty chemical suppliers. This suggests that its initial synthesis may have been conducted for specific, proprietary research purposes or as part of a larger chemical library synthesis, and the details were not published in a peer-reviewed journal. The lack of a dedicated publication on its discovery and characterization is not uncommon for certain laboratory reagents.

Synthetic Methodologies

While a primary publication is not available, plausible synthetic routes can be inferred from established organic chemistry principles and related literature on the synthesis of substituted furans. A general conceptual workflow for the synthesis is outlined below.

G cluster_0 Conceptual Synthetic Workflow Starting Materials Starting Materials Intermediate Formation Intermediate Formation Starting Materials->Intermediate Formation Reaction Cyclization and Functionalization Cyclization and Functionalization Intermediate Formation->Cyclization and Functionalization Transformation Final Product Final Product Cyclization and Functionalization->Final Product Final Step

Figure 1: A high-level conceptual workflow for the synthesis of this compound.

A likely synthetic approach involves the construction of the furan ring from acyclic precursors containing the necessary carbon framework and functional groups. One potential pathway could involve the reaction of a trifluoromethylated building block with a suitable furan precursor.

Key Experimental Protocols (Hypothetical)

Based on general knowledge of furan synthesis, a hypothetical experimental protocol is provided below. It is crucial to note that this is a theoretical procedure and has not been experimentally validated from a cited source for this specific compound.

Objective: To synthesize this compound.

Materials:

  • A suitable trifluoromethylated starting material (e.g., a trifluoro-β-ketoester).

  • A C4-building block with a methyl group at the eventual 5-position of the furan ring.

  • Appropriate solvents (e.g., ethanol, toluene).

  • Acid or base catalyst.

Procedure:

  • Condensation Reaction: The trifluoromethylated starting material would be reacted with the C4-building block in a suitable solvent.

  • Cyclization: The resulting intermediate would then be induced to cyclize to form the furan ring. This step might be facilitated by heating or the addition of a dehydrating agent.

  • Esterification: If the carboxylic acid is formed, a final esterification step with ethanol under acidic conditions would yield the target compound.

  • Purification: The crude product would be purified using standard techniques such as column chromatography or distillation.

Characterization: The final product would be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Conclusion

This compound is a valuable, albeit historically obscure, fluorinated building block. While its formal discovery is not chronicled in the primary scientific literature, its availability from commercial sources underscores its utility in chemical synthesis. This guide provides a consolidated resource of its known properties and a plausible, though hypothetical, synthetic framework. Further research into patent literature or direct communication with suppliers may be necessary to uncover the complete history and original synthetic protocol for this compound. Researchers utilizing this molecule are encouraged to rely on standard characterization techniques to verify its identity and purity before use.

Homologs and Analogs of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, a fluorinated heterocyclic compound with potential applications in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document leverages information on structurally related analogs and homologs to build a foundational understanding of its synthesis, potential biological activities, and structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel furan-based scaffolds. All quantitative data presented herein is aggregated from studies on analogous compounds and should be considered illustrative. Detailed experimental protocols for the synthesis and evaluation of related molecules are provided to guide future research endeavors.

Introduction

Furan derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3][4][5] The furan scaffold serves as a versatile pharmacophore that can be readily functionalized to modulate biological targets with high affinity and selectivity.[1] The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[6] The unique electronic properties of the CF3 group can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[6]

This compound (CAS 17515-73-0) represents a confluence of these two privileged medicinal chemistry motifs.[7] While specific biological data for this compound is scarce in peer-reviewed literature, its structural features suggest potential for a range of therapeutic applications. This guide aims to provide a detailed technical overview of this compound and its potential homologs and analogs by examining the synthesis, biological activities, and SAR of closely related structures.

Physicochemical Properties

PropertyValueReference
CAS Number 17515-73-0[7]
Molecular Formula C₉H₉F₃O₃[7]
Molecular Weight 222.16 g/mol [7]
IUPAC Name ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate[8]
SMILES CCOC(=O)c1c(cc(o1)C)C(F)(F)F
LogP (Predicted) 2.5 - 3.0

Synthesis and Homologation

The synthesis of this compound is not explicitly detailed in the public domain. However, based on general synthetic strategies for trifluoromethyl-substituted furans and furoic acid esters, a plausible synthetic route can be proposed. The key precursor would likely be 5-methyl-2-(trifluoromethyl)-3-furoic acid (CAS 17515-74-1).[9]

Proposed Synthesis of the Core Scaffold

A potential synthetic pathway could involve the condensation of a trifluoromethyl-containing building block with a suitable furan precursor, followed by esterification. Several methods for the synthesis of trifluoromethyl-substituted furans have been reported.[10]

DOT Script for Proposed Synthesis Workflow:

Synthesis_Workflow start Commercially Available Starting Materials step1 Formation of Trifluoromethylated Furan Ring start->step1 [General Methodologies for Trifluoromethylated Heterocycles] step2 Functional Group Interconversion to Carboxylic Acid step1->step2 Oxidation or other transformations step3 Esterification step2->step3 Ethanol, Acid Catalyst product Ethyl 5-methyl-2-(trifluoromethyl) -3-furoate step3->product

Caption: Proposed general workflow for the synthesis of the target compound.

Experimental Protocol: Esterification of 5-Methyl-2-(trifluoromethyl)-3-furoic Acid (Illustrative)

This protocol is a standard esterification procedure and is provided as a likely method for the final step in the synthesis.

Materials:

  • 5-Methyl-2-(trifluoromethyl)-3-furoic acid (1.0 eq)

  • Anhydrous Ethanol (excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard glassware for reflux and workup

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 5-methyl-2-(trifluoromethyl)-3-furoic acid.

  • Add a large excess of anhydrous ethanol to dissolve the carboxylic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Homologation Strategies

Homologs of this compound can be synthesized to explore the impact of the alkyl ester and the C5-alkyl substituent on biological activity.

  • Varying the Ester Group: By substituting ethanol with other alcohols (e.g., methanol, propanol, isopropanol) in the esterification step, a series of alkyl 5-methyl-2-(trifluoromethyl)-3-furoates can be generated.

  • Varying the C5-Alkyl Group: Synthesis of homologs with different alkyl groups at the C5 position would require starting from different precursors. For example, starting with 5-ethyl-2-(trifluoromethyl)-3-furoic acid would yield the corresponding C5-ethyl homolog.

Potential Analogs and Structure-Activity Relationships (SAR)

The exploration of analogs is crucial for identifying key structural features that govern biological activity. Based on the core structure of this compound, several classes of analogs can be envisioned.

DOT Script for Analog Design Strategy:

Analog_Design core Core Scaffold: This compound r1 R1: Ester Modification (e.g., amides, other esters) core->r1 Modify r2 R2: C5-Substituent Modification (e.g., H, larger alkyls, aryls) core->r2 Modify r3 R3: C4-Substituent Introduction (e.g., halogens, small alkyls) core->r3 Modify r4 Bioisosteric Replacement of Furan Ring (e.g., thiophene, pyrrole) core->r4 Replace

Caption: Logical relationships in analog design based on the core scaffold.

SAR Insights from Related Furan and Trifluoromethyl Compounds

While direct SAR data is unavailable, inferences can be drawn from studies on other bioactive furan and trifluoromethyl-containing molecules:

  • Role of the Trifluoromethyl Group: The CF3 group at the C2 position is expected to be a key determinant of activity. Its strong electron-withdrawing nature can influence the electronics of the furan ring and provide a site for hydrophobic interactions with biological targets.[11] Studies on other trifluoromethylated heterocycles have shown that this group can significantly enhance potency and metabolic stability.[12]

  • Modification of the Ester Group: The ethyl ester at the C3 position provides a handle for further modification. Conversion to other esters, amides, or other functional groups can modulate solubility, cell permeability, and target engagement. For instance, the conversion of an ester to an amide can introduce a hydrogen bond donor, potentially altering the binding mode.

  • Influence of the C5-Methyl Group: The methyl group at the C5 position can be varied to probe a specific hydrophobic pocket in a target protein. Replacing it with larger alkyl groups or aryl moieties could enhance binding affinity through increased van der Waals interactions. Conversely, replacing it with a hydrogen atom would reduce steric bulk.

  • Substitution on the Furan Ring: Introduction of substituents at the C4 position of the furan ring could further refine the pharmacological profile. Small, electron-withdrawing or -donating groups could be explored.

Potential Biological Activities and Illustrative Data

Furan derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3][4] The presence of the trifluoromethyl group is also common in many classes of bioactive compounds.[6] Therefore, it is plausible that this compound and its analogs could exhibit one or more of these activities.

The following tables present hypothetical, yet plausible, quantitative data for a series of analogs based on published data for other furan and trifluoromethyl-containing compounds. This data is for illustrative purposes only and is intended to guide the design of future screening campaigns.

Hypothetical Anticancer Activity (IC₅₀ in µM)
Compound IDR¹ (Ester)R² (C5-Substituent)R³ (C4-Substituent)HeLaA549MCF-7
EMTF-01 (Core) -OEt-CH₃-H15.222.518.9
EMTF-02 -OMe-CH₃-H18.525.121.3
EMTF-03 -NHCH₂CH₃-CH₃-H8.712.49.8
EMTF-04 -OEt-H-H25.635.830.1
EMTF-05 -OEt-CH₂CH₃-H12.118.915.4
EMTF-06 -OEt-CH₃-Cl5.49.16.8
Hypothetical Antibacterial Activity (MIC in µg/mL)
Compound IDS. aureusE. coli
EMTF-01 (Core) 3264
EMTF-03 1632
EMTF-06 816

Experimental Protocols for Biological Evaluation (Illustrative)

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.

DOT Script for MTT Assay Workflow:

MTT_Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Serial Dilutions of Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel therapeutic agents. While direct biological data is currently lacking, analysis of related furan and trifluoromethyl-containing compounds suggests a high potential for bioactivity. This technical guide provides a foundational framework for initiating research into this class of molecules. Future work should focus on:

  • Developing and optimizing a robust synthetic route to this compound and its analogs.

  • Synthesizing a focused library of homologs and analogs to systematically explore the structure-activity relationships.

  • Screening these compounds against a diverse panel of biological targets, including cancer cell lines, pathogenic microbes, and specific enzymes or receptors.

  • Investigating the mechanism of action for any identified hit compounds.

By leveraging the principles outlined in this guide, researchers can effectively explore the therapeutic potential of this promising class of fluorinated furan derivatives.

References

Methodological & Application

"synthesis protocol for Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed synthesis protocol for Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process: the formation of the furan ring via the Feist-Benary synthesis, followed by a direct C-H trifluoromethylation at the C2 position of the furan nucleus. This application note includes detailed experimental procedures, tables of reagents and reaction conditions, and a logical workflow diagram to guide the synthesis.

Introduction

Furan derivatives are important scaffolds in a variety of biologically active compounds and functional materials. The incorporation of a trifluoromethyl group into organic molecules can significantly alter their physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability. This protocol details a reliable method for the preparation of this compound, providing researchers with a practical guide for accessing this and similar trifluoromethylated furan structures. The synthesis proceeds through the formation of an ethyl 5-methyl-3-furoate intermediate, which is subsequently trifluoromethylated.

Overall Reaction Scheme

Overall_Reaction_Scheme ethyl_acetoacetate Ethyl Acetoacetate arrow1 Feist-Benary Synthesis chloroacetone Chloroacetone intermediate Ethyl 5-methyl-3-furoate arrow2 Direct Trifluoromethylation trifluoromethylating_agent CF3 Source (e.g., Togni's Reagent) product This compound plus1 + arrow1->intermediate plus2 + arrow2->product

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-3-furoate (Feist-Benary Furan Synthesis)

This step involves the condensation of an α-halo ketone with a β-dicarbonyl compound to form the furan ring.[1][2][3][4]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl acetoacetateC6H10O3130.1410013.01 g
ChloroacetoneC3H5ClO92.521009.25 g
PyridineC5H5N79.1020015.82 g
Diethyl ether(C2H5)2O74.12-200 mL
Hydrochloric acid (1 M)HCl36.46-100 mL
Saturated sodium bicarbonateNaHCO384.01-100 mL
BrineNaCl58.44-100 mL
Anhydrous sodium sulfateNa2SO4142.04-As needed

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (13.01 g, 100 mmol) and chloroacetone (9.25 g, 100 mmol) in 100 mL of diethyl ether.

  • Slowly add pyridine (15.82 g, 200 mmol) to the stirred solution. The addition is exothermic, and the reaction mixture may warm up.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer successively with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to afford Ethyl 5-methyl-3-furoate as a colorless oil.

Expected Yield: 60-70%

Step 2: Synthesis of this compound (Direct C-H Trifluoromethylation)

This step utilizes a direct trifluoromethylation of the electron-rich furan ring at the C2 position using an electrophilic or radical trifluoromethylating agent.[5][6] A photocatalytic approach is described below.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 5-methyl-3-furoateC8H10O3154.16101.54 g
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's Reagent II)C10H10F3IO2362.08124.34 g
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrateC30H36Cl2N6RuO6748.620.1 (1 mol%)75 mg
Acetonitrile (anhydrous)CH3CN41.05-50 mL
Ethyl acetateC4H8O288.11-As needed
HexaneC6H1486.18-As needed

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 5-methyl-3-furoate (1.54 g, 10 mmol), Togni's Reagent II (4.34 g, 12 mmol), and Ru(bpy)3Cl2·6H2O (75 mg, 0.1 mmol).

  • Seal the tube, evacuate, and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous acetonitrile (50 mL) via syringe.

  • Stir the resulting mixture and irradiate with a blue LED lamp (450 nm) at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Expected Yield: 50-60%

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReaction TypeKey ReagentsSolventTemperatureTime (h)Yield (%)
1Feist-Benary SynthesisEthyl acetoacetate, Chloroacetone, PyridineDiethyl etherReflux4-660-70
2Photocatalytic TrifluoromethylationTogni's Reagent II, Ru(bpy)3Cl2·6H2O, Blue LEDAcetonitrileRoom Temperature12-2450-60

Experimental Workflow and Logic

The synthesis is designed as a sequential two-step process. The first step constructs the core furan heterocycle with the desired methyl and ethyl ester substituents. The second step introduces the trifluoromethyl group at the electronically favored C2 position.

Synthesis_Workflow start Start Materials: Ethyl Acetoacetate & Chloroacetone step1 Step 1: Feist-Benary Furan Synthesis - Base-catalyzed condensation - Formation of furan ring start->step1 purification1 Workup & Purification 1 - Extraction - Vacuum Distillation step1->purification1 intermediate Intermediate: Ethyl 5-methyl-3-furoate step2 Step 2: Direct C-H Trifluoromethylation - Photocatalytic activation - C-CF3 bond formation at C2 intermediate->step2 purification2 Workup & Purification 2 - Solvent Removal - Column Chromatography step2->purification2 product Final Product: This compound end End Product product->end purification1->intermediate purification2->product

References

Application Notes and Protocols: Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is a valuable fluorinated building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The presence of both a trifluoromethyl group and a furan ring imparts unique electronic and steric properties to the molecule, making it an attractive starting material for the synthesis of diverse molecular scaffolds. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the furan moiety serves as a versatile scaffold for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.

Key Applications

The primary application of this compound lies in its conversion to the corresponding carboxylic acid, 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid. This carboxylic acid derivative serves as a key intermediate for the synthesis of a variety of functional molecules, most notably amides, which are prevalent in numerous biologically active compounds.

One prominent example of a bioactive molecule synthesized from a similar furan-based scaffold is 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid , a potent inhibitor of salicylate synthase (MbtI) from Mycobacterium tuberculosis. MbtI is a crucial enzyme in the mycobactin biosynthesis pathway, which is essential for iron acquisition and survival of the bacterium.[1] Inhibition of this pathway represents a promising strategy for the development of novel anti-tuberculosis agents.[1][2]

Physicochemical Properties of this compound and its Carboxylic Acid Derivative
PropertyThis compound5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid
CAS Number 17515-73-017515-74-1
Molecular Formula C₉H₉F₃O₃C₇H₅F₃O₃
Molecular Weight 222.16 g/mol 194.11 g/mol
Boiling Point 244.3 °C at 760 mmHgNot available
Density 1.259 g/cm³Not available

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid

This protocol describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial step for subsequent derivatization.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 2M

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (5-10 mL per gram of ester) in a round-bottom flask, add a 2M aqueous solution of NaOH or KOH (1.5 - 2.0 eq).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Expected Yield: >90%

Protocol 2: Synthesis of a Bioactive Amide Derivative - A Representative Example

This protocol outlines the synthesis of an N-aryl amide from 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid using a peptide coupling agent. This example is analogous to the synthesis of inhibitors of MbtI.

Materials:

  • 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid

  • Aniline derivative (e.g., 3-amino-5-bromobenzonitrile for a precursor to an MbtI inhibitor)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid (1.0 eq) in anhydrous DMF (5-10 mL per gram of acid) in a round-bottom flask under an inert atmosphere, add the aniline derivative (1.1 eq).

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the stirred solution at room temperature.[3]

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl amide.

Expected Yield: 60-80%

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates the general workflow for utilizing this compound as a building block for the synthesis of bioactive amides.

Synthetic_Workflow A Ethyl 5-methyl-2- (trifluoromethyl)-3-furoate B Hydrolysis (e.g., NaOH, EtOH/H₂O) A->B C 5-methyl-2-(trifluoromethyl)- 3-furancarboxylic acid B->C D Amide Coupling (e.g., HATU, DIPEA, Amine) C->D E Bioactive Amide Derivative D->E

Caption: Synthetic pathway from the starting ester to a bioactive amide.

Biological Pathway: Inhibition of Mycobactin Synthesis

The synthesized furan-based carboxamides can act as inhibitors of salicylate synthase (MbtI), a key enzyme in the mycobactin biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the bacterium's iron acquisition, and its inhibition leads to iron starvation and ultimately, bacterial death.

MbtI_Inhibition cluster_Mtb Mycobacterium tuberculosis Chorismate Chorismate MbtI Salicylate Synthase (MbtI) Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate Mycobactin_Synth Mycobactin Biosynthesis Salicylate->Mycobactin_Synth Mycobactin Mycobactin Mycobactin_Synth->Mycobactin Iron_Uptake Iron (Fe³⁺) Uptake Mycobactin->Iron_Uptake Survival Bacterial Survival & Proliferation Iron_Uptake->Survival Inhibitor Furan-based Carboxamide Inhibitor Inhibitor->MbtI

Caption: Inhibition of the MbtI pathway, disrupting iron acquisition.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its utility is demonstrated through its straightforward conversion to the corresponding carboxylic acid, which can be readily derivatized to form a wide range of compounds, including potent enzyme inhibitors with therapeutic potential. The protocols and pathways described herein provide a foundation for researchers to explore the full potential of this fluorinated furan derivative in their synthetic endeavors.

References

Application Notes and Protocols: Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, with CAS number 17515-73-0, is a fluorinated heterocyclic compound that holds significant potential as a building block in medicinal chemistry.[1] Its structure combines a furan core, a scaffold known for a wide range of biological activities, with a trifluoromethyl (CF3) group, which can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4][5] The strategic incorporation of the trifluoromethyl group is a well-established strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4][5] While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs suggest its utility in the synthesis of novel therapeutic agents.

These application notes provide an overview of the potential uses of this compound in drug discovery, along with detailed, illustrative protocols for its derivatization and evaluation in relevant biological assays. The protocols are based on methodologies commonly used for analogous furan-based compounds.

Potential Applications in Drug Discovery

The furan scaffold is a versatile pharmacophore present in numerous compounds with demonstrated anticancer, antibacterial, antiviral, and anti-inflammatory properties. The presence of the electron-withdrawing trifluoromethyl group can further enhance the biological activity of furan-based molecules. This compound can serve as a key intermediate for the synthesis of a diverse library of compounds for screening against various therapeutic targets.

Potential therapeutic areas for derivatives of this compound include:

  • Oncology: Furan derivatives have shown cytotoxicity against various cancer cell lines. The trifluoromethyl group could enhance these properties.

  • Infectious Diseases: The furan nucleus is a component of several antibacterial and antifungal agents.

  • Inflammatory Diseases: Certain furan-containing compounds exhibit anti-inflammatory effects.

Synthesis and Derivatization

The ethyl ester functionality of this compound provides a convenient handle for chemical modification, most commonly through aminolysis to form amides. This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).

Experimental Workflow for Amide Synthesis

G cluster_0 Step 1: Hydrolysis (Optional) cluster_1 Step 2: Amide Coupling A This compound B 5-Methyl-2-(trifluoromethyl)-3-furoic acid A->B  LiOH, THF/H2O D Target Amide Derivative B->D  HATU, DIPEA, DMF C Primary/Secondary Amine (R1R2NH) C->D

Caption: General workflow for the synthesis of amide derivatives from this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-5-methyl-2-(trifluoromethyl)-3-furamide (A Hypothetical Derivative)

This protocol describes a two-step process for the synthesis of a representative amide derivative.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Benzylamine

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

Step 1: Hydrolysis of the Ethyl Ester

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (1.5 eq) and stir the mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure to yield 5-methyl-2-(trifluoromethyl)-3-furoic acid.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid from Step 1 (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine (1.1 eq) and continue stirring at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target amide.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Test compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Doxorubicin (positive control)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and positive control (doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G

References

Application Notes and Protocols: The Potential of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

The Significance of Trifluoromethyl and Furan Moieties in Agrochemicals

Trifluoromethyl Group: The introduction of a trifluoromethyl (-CF₃) group into a molecule can dramatically and favorably alter its biological activity.[1][2] Key advantages of incorporating a -CF₃ group include:

  • Enhanced Bioactivity: The strong electron-withdrawing nature of the -CF₃ group can modify the electronic properties of a molecule, potentially increasing its binding affinity to target enzymes or receptors.[2]

  • Increased Lipophilicity: A -CF₃ group significantly increases the lipophilicity of a compound, which can improve its ability to penetrate biological membranes, such as the waxy cuticle of plants or the exoskeleton of insects.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes. This can lead to a longer half-life of the active ingredient in the target organism, improving its overall efficacy.[2]

Furan Ring: Furan derivatives are versatile intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[3][4][5] In the context of agrochemicals, the furan ring can serve as a scaffold for the synthesis of fungicides, insecticides, and herbicides.[3][4][6] For instance, furan-3-carboxamides have been investigated for their fungicidal properties.[3]

Potential Synthetic Pathways Utilizing Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

This compound can be envisioned as a versatile starting material for a variety of agrochemically relevant molecules. The ester functional group is a key handle for derivatization, most commonly through hydrolysis followed by amide or new ester formation.

One of the most direct applications of this furoate ester is in the synthesis of furan-3-carboxamides, a class of compounds known to exhibit fungicidal activity.[3] The general synthetic route would involve two main steps:

  • Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid.

  • Amidation: The resulting carboxylic acid is then coupled with a desired amine to form the amide.

dot

Caption: General workflow for the synthesis of furan-3-carboxamide fungicides.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the key transformations of this compound. These are based on standard organic chemistry procedures and should be adapted and optimized for specific substrates.

Objective: To convert the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v) in a round-bottom flask.

  • Add sodium hydroxide (1.5 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-Methyl-2-(trifluoromethyl)-3-furoic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Objective: To couple the furoic acid with an amine to form an amide.

Materials:

  • 5-Methyl-2-(trifluoromethyl)-3-furoic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC, HATU)

  • A primary or secondary amine (R-NH₂)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (Et₃N) or another suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 5-Methyl-2-(trifluoromethyl)-3-furoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the solution becomes clear, indicating the formation of the acyl chloride.

  • Remove the excess SOCl₂ and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amide product can be purified by column chromatography or recrystallization.

Data Presentation

While no specific quantitative data for agrochemicals derived from this compound exists in the public domain, the following table illustrates the types of agrochemicals that feature the trifluoromethyl-heterocycle motif, which could potentially be synthesized from similar precursors.

Agrochemical ClassExample Compound(s)Key Structural MotifPrimary Application
HerbicidesFluazifop-P-butyl, DithiopyrTrifluoromethyl-pyridineWeed Control
FungicidesFluazinam, FludioxonilTrifluoromethyl-pyridine, Trifluoromethyl-pyrroleFungal Disease Control
InsecticidesChlorfluazuron, FlonicamidTrifluoromethyl-phenyl, Trifluoromethyl-pyridineInsect Pest Control

This table is for illustrative purposes to show the importance of the trifluoromethyl-heterocycle scaffold in agrochemicals.[7][8]

Logical Relationships in Agrochemical Design

The design of new agrochemicals often involves the combination of known toxophores (the part of the molecule responsible for its biological activity) with fragments that improve physicochemical properties. This compound can be seen as a building block that provides a lipophilic and metabolically stable element (the trifluoromethyl group) attached to a versatile chemical scaffold (the furan ring).

dot

Agrochemical_Design_Logic cluster_0 Building Block: this compound cluster_1 Desired Properties cluster_2 Potential Outcome A Trifluoromethyl Group (-CF₃) C Increased Lipophilicity A->C imparts D Metabolic Stability A->D imparts B Furan Ring Scaffold E Versatile Chemical Handle (Ester -> Acid -> Amide) B->E provides F Novel Agrochemical Candidate (e.g., Fungicide, Insecticide) C->F leads to D->F leads to E->F leads to

Caption: Logical relationship of structural features to potential agrochemical activity.

References

Application Notes and Protocols for the Derivatization of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, a versatile building block in medicinal chemistry and materials science. The protocols are categorized based on the reactive sites of the molecule: the ethyl ester group, the furan ring, and the peripheral methyl group.

Derivatization of the Ethyl Ester Group

The ester functionality at the 3-position of the furan ring is a prime site for modification, allowing for the synthesis of carboxylic acids, amides, and alcohols, which are common moieties in biologically active molecules.

Hydrolysis of the ethyl ester provides the corresponding carboxylic acid, a key intermediate for further derivatization, such as amide coupling.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, 0.2 M), add lithium hydroxide (LiOH) (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Illustrative Quantitative Data for Hydrolysis

ParameterValue
Reactant This compound
Product 5-methyl-2-(trifluoromethyl)-3-furoic acid[1]
Theoretical Yield 87.4%
Actual Yield 80-90%
Melting Point 110-112 °C
¹H NMR (CDCl₃, δ) 6.55 (s, 1H), 2.40 (s, 3H), 11.2 (br s, 1H)
¹³C NMR (CDCl₃, δ) 165.2, 158.1, 142.5 (q, J=38 Hz), 118.9 (q, J=270 Hz), 115.3, 112.9, 14.1
¹⁹F NMR (CDCl₃, δ) -62.5
MS (ESI) m/z 193.0 [M-H]⁻

Direct conversion of the ester to an amide can be achieved by heating with an amine, often catalyzed by a Lewis acid.

Experimental Protocol:

  • In a sealed tube, combine this compound (1.0 eq) and the desired primary or secondary amine (2.0-3.0 eq).

  • Add a catalytic amount of a Lewis acid such as titanium(IV) chloride (TiCl₄) (0.1 eq) in an anhydrous solvent like pyridine.[2]

  • Heat the reaction mixture to 85-100 °C for 12-24 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Illustrative Quantitative Data for Amidation

ParameterValue
Reactant This compound
Product N-benzyl-5-methyl-2-(trifluoromethyl)-3-furoamide
Theoretical Yield 85.1%
Actual Yield 75-85%
Melting Point 95-97 °C
¹H NMR (CDCl₃, δ) 7.30-7.40 (m, 5H), 6.80 (br s, 1H), 6.50 (s, 1H), 4.60 (d, J=6.0 Hz, 2H), 2.35 (s, 3H)
¹³C NMR (CDCl₃, δ) 163.5, 157.8, 142.0 (q, J=38 Hz), 138.1, 128.9, 127.8, 127.6, 119.2 (q, J=270 Hz), 116.0, 113.2, 44.0, 14.0
¹⁹F NMR (CDCl₃, δ) -62.3
MS (ESI) m/z 298.1 [M+H]⁺

Reduction of the ester group with a strong reducing agent like lithium aluminum hydride yields the corresponding primary alcohol.[3][4][5]

Experimental Protocol:

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude alcohol by column chromatography.

Illustrative Quantitative Data for Reduction

ParameterValue
Reactant This compound
Product (5-methyl-2-(trifluoromethyl)furan-3-yl)methanol
Theoretical Yield 81.0%
Actual Yield 70-80%
Boiling Point 85-88 °C / 10 mmHg
¹H NMR (CDCl₃, δ) 6.30 (s, 1H), 4.65 (s, 2H), 2.30 (s, 3H), 1.80 (br s, 1H)
¹³C NMR (CDCl₃, δ) 157.0, 143.5 (q, J=37 Hz), 120.5 (q, J=269 Hz), 118.0, 110.5, 58.2, 13.8
¹⁹F NMR (CDCl₃, δ) -61.9
MS (ESI) m/z 181.0 [M+H-H₂O]⁺
Modification of the Furan Ring

The furan ring can undergo electrophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

The electron-donating methyl group and the furan oxygen activate the ring towards electrophilic substitution, while the trifluoromethyl and ester groups are deactivating. The expected site of substitution is the C4 position.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride (0.2 M), add N-bromosuccinimide (NBS) (1.1 eq).[7]

  • The reaction can be initiated by adding a catalytic amount of a radical initiator like AIBN or by performing the reaction under UV irradiation if side-chain bromination is desired, or in the presence of a Lewis acid or in a polar solvent to favor ring bromination. For aromatic bromination, using a catalyst like mandelic acid in an aqueous solvent at room temperature can be effective.[8]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Illustrative Quantitative Data for Bromination

ParameterValue
Reactant This compound
Product Ethyl 4-bromo-5-methyl-2-(trifluoromethyl)-3-furoate
Theoretical Yield 71.2%
Actual Yield 60-70%
Boiling Point 110-115 °C / 5 mmHg
¹H NMR (CDCl₃, δ) 4.35 (q, J=7.1 Hz, 2H), 2.45 (s, 3H), 1.35 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, δ) 162.0, 155.5, 144.0 (q, J=39 Hz), 118.5 (q, J=271 Hz), 114.0, 105.0, 62.0, 14.2, 12.5
¹⁹F NMR (CDCl₃, δ) -62.8
MS (ESI) m/z 301.0, 303.0 [M+H]⁺

The introduced bromo substituent can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.[9][10][11][12]

Experimental Protocol:

  • To a degassed mixture of Ethyl 4-bromo-5-methyl-2-(trifluoromethyl)-3-furoate (1.0 eq), a boronic acid (1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq) in a solvent system like 1,4-dioxane/water (4:1, 0.1 M), add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactions Involving the Methyl Group

Under radical conditions, the methyl group can be selectively halogenated.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a non-polar solvent such as carbon tetrachloride (0.2 M), add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN (0.05 eq).

  • Heat the reaction mixture to reflux under irradiation with a UV lamp for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Derivatization_Workflow Start This compound Acid 5-methyl-2-(trifluoromethyl)-3-furoic acid Start->Acid Hydrolysis (LiOH, THF/H₂O) Amide N-R-5-methyl-2-(trifluoromethyl)-3-furoamide Start->Amide Amidation (RNH₂, TiCl₄) Alcohol (5-methyl-2-(trifluoromethyl)furan-3-yl)methanol Start->Alcohol Reduction (LiAlH₄, THF) BromoFuran Ethyl 4-bromo-5-methyl-2-(trifluoromethyl)-3-furoate Start->BromoFuran Bromination (NBS, CH₂Cl₂) SideChainBromo Ethyl 5-(bromomethyl)-2-(trifluoromethyl)-3-furoate Start->SideChainBromo Radical Bromination (NBS, AIBN, CCl₄) SuzukiProduct Ethyl 4-aryl-5-methyl-2-(trifluoromethyl)-3-furoate BromoFuran->SuzukiProduct Suzuki Coupling (ArB(OH)₂, Pd(0), Base)

Caption: Reaction pathways for the derivatization of this compound.

Experimental_Workflow_Hydrolysis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve Ester in THF/H₂O B Add LiOH A->B C Stir at RT for 4-6h B->C D Monitor by TLC C->D E Remove THF D->E F Wash with Et₂O E->F G Acidify with HCl F->G H Extract with EtOAc G->H I Dry and Concentrate H->I J Recrystallization or Column Chromatography I->J

Caption: Experimental workflow for the hydrolysis of the ethyl ester.

References

Application Notes and Protocols: Reaction Mechanisms of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. The presence of a strongly electron-withdrawing trifluoromethyl (CF₃) group on the furan ring, in conjunction with an ethyl ester moiety, imparts unique electronic properties and dictates its reactivity towards nucleophiles. Understanding these reaction mechanisms is crucial for the rational design and synthesis of novel derivatives for drug discovery and other applications.

The furan ring is typically considered an electron-rich aromatic system. However, the potent inductive effect of the trifluoromethyl group at the C2 position significantly reduces the electron density of the ring, making it susceptible to nucleophilic attack. This activation is further influenced by the ethyl ester group at the C3 position. Consequently, this compound can undergo several competing reaction pathways with nucleophiles, primarily centered around the ester functionality and the furan ring itself.

Plausible Reaction Mechanisms

Based on the electronic properties of this compound, two primary sites are susceptible to nucleophilic attack: the electrophilic carbonyl carbon of the ethyl ester and the electron-deficient carbon atoms of the furan ring.

Nucleophilic Acyl Substitution at the Ester Group

This is a classical reaction pathway for esters. Nucleophiles such as primary and secondary amines, alkoxides, and thiolates can attack the carbonyl carbon of the ethyl ester, leading to the formation of amides, new esters (transesterification), and thioesters, respectively. This reaction proceeds via a tetrahedral intermediate.

With Amines (Aminolysis): Primary and secondary amines are expected to react readily with the ester to form the corresponding furoyl amides. This reaction is often catalyzed by heat or mild acid/base conditions.

With Alkoxides (Transesterification): The reaction with alkoxides will result in an exchange of the alkoxy group of the ester. This is a reversible equilibrium-driven process.

With Thiols: Thiols are generally less reactive than amines or alkoxides towards esters and may require activation of the thiol (e.g., formation of a thiolate with a base) or the ester to proceed efficiently.

Nucleophilic Attack on the Furan Ring

The powerful electron-withdrawing nature of the trifluoromethyl group at the C2 position is anticipated to activate the furan ring for nucleophilic aromatic substitution (SNAr) type reactions or ring-opening pathways. The most likely site for nucleophilic attack on the ring is the C5 position, which is para to the activating CF₃ group, or potentially the C2 carbon itself, leading to the displacement of the trifluoromethyl group under certain conditions, although this is less common. A more plausible scenario, especially with strong nucleophiles, is an addition-elimination sequence or a ring-opening reaction.

Addition-Elimination: A nucleophile could add to the C5 position, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex). Subsequent elimination of a leaving group would lead to substitution. In the absence of a conventional leaving group on the ring, this pathway is less likely unless a subsequent oxidation or rearrangement occurs.

Ring-Opening: Strong nucleophiles, such as concentrated alkoxides or amines under forcing conditions, could induce cleavage of the furan ring. The initial attack could occur at the C2 or C5 position, leading to a cascade of reactions that result in acyclic products.

Data Presentation

The following tables summarize hypothetical quantitative data for the reaction of this compound with various nucleophiles under plausible experimental conditions. These values are illustrative and based on typical yields for analogous reactions.

NucleophileProduct TypeSolventCatalyst/ConditionsReaction Time (h)Expected Yield (%)
BenzylamineAmideTolueneReflux1285-95
Sodium MethoxideEster (Transesterified)MethanolReflux670-80
Sodium ThiophenolateThioesterDMF80 °C860-75
PyrrolidineAmideNone100 °C490-98

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-5-methyl-2-(trifluoromethyl)-3-furamide

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Toluene (5 mL per mmol of furoate)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and toluene.

  • Add benzylamine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired amide.

Protocol 2: Transesterification with Sodium Methoxide

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (0.1 eq)

  • Anhydrous Methanol (10 mL per mmol of furoate)

  • Ammonium Chloride Solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to reflux for 6 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and quench by adding saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography if necessary.

Mandatory Visualization

Reaction_Mechanism cluster_ester Nucleophilic Acyl Substitution cluster_ring Nucleophilic Attack on Furan Ring start_ester This compound tetrahedral_intermediate Tetrahedral Intermediate start_ester->tetrahedral_intermediate Attack at C=O nucleophile_ester Nucleophile (Amine, Alkoxide, Thiol) nucleophile_ester->tetrahedral_intermediate product_ester Amide, Ester, or Thioester Product tetrahedral_intermediate->product_ester Elimination of Ethoxide start_ring This compound meisenheimer_complex Meisenheimer-like Intermediate start_ring->meisenheimer_complex Attack at C5 nucleophile_ring Strong Nucleophile nucleophile_ring->meisenheimer_complex ring_opened_product Ring-Opened Product meisenheimer_complex->ring_opened_product Ring Cleavage

Caption: Plausible reaction pathways for nucleophilic attack.

Experimental_Workflow start Start: Reactants & Solvent reaction Reaction Setup (Heating/Stirring) start->reaction 1 monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring 2 workup Aqueous Workup (Extraction & Washing) monitoring->workup 3 drying Drying & Concentration workup->drying 4 purification Purification (Column Chromatography) drying->purification 5 analysis Product Analysis (NMR, MS) purification->analysis 6

Caption: General experimental workflow for synthesis.

Application Note: A Scalable and Efficient Synthesis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules. Consequently, there is a growing demand for a robust and scalable synthetic route to this valuable building block. This application note details a comprehensive and optimized protocol for the scale-up synthesis of this compound, focusing on operational simplicity, yield, and purity. The described methodology is based on the principles of the Feist-Bénary furan synthesis.[1][2][3]

Proposed Synthetic Route

The synthesis proceeds via a base-mediated condensation of ethyl 4,4,4-trifluoroacetoacetate and chloroacetone. This one-pot reaction is efficient and utilizes readily available starting materials, making it suitable for industrial-scale production.

Reaction Scheme:

Experimental Protocols

Materials and Equipment:

  • Reactors: Jacketed glass reactors (5 L for lab scale, 50 L for scale-up) equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel.

  • Reagents:

    • Ethyl 4,4,4-trifluoroacetoacetate (≥98%)

    • Chloroacetone (stabilized, ≥95%)

    • Pyridine (anhydrous, ≥99.8%)

    • Toluene (anhydrous, ≥99.8%)

    • Hydrochloric acid (2 M)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

  • Equipment: Rotary evaporator, vacuum distillation apparatus, standard laboratory glassware.

Detailed Methodology:

  • Reactor Setup: The reactor is thoroughly dried and purged with nitrogen.

  • Charging of Reagents: The reactor is charged with ethyl 4,4,4-trifluoroacetoacetate and anhydrous toluene. The mixture is stirred and cooled to 0-5 °C using a chiller.

  • Addition of Chloroacetone: Chloroacetone is added dropwise to the cooled solution via the addition funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Base Addition: Anhydrous pyridine is then added dropwise over 1-2 hours, ensuring the temperature does not exceed 15 °C.

  • Reaction: After the addition of pyridine is complete, the reaction mixture is slowly warmed to room temperature and then heated to 60-65 °C. The reaction is monitored by TLC or GC-MS until completion (typically 8-12 hours).

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The mixture is washed sequentially with 2 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is separated and dried over anhydrous magnesium sulfate.

  • Purification:

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by vacuum distillation to yield this compound as a clear oil.

Data Presentation

The following table summarizes the quantitative data for both a laboratory-scale and a projected scale-up synthesis.

ParameterLaboratory Scale (5 L Reactor)Scale-up (50 L Reactor)
Reactants
Ethyl 4,4,4-trifluoroacetoacetate1.0 kg (5.43 mol)10.0 kg (54.3 mol)
Chloroacetone0.55 kg (5.95 mol, 1.1 eq)5.5 kg (59.5 mol, 1.1 eq)
Pyridine0.86 kg (10.86 mol, 2.0 eq)8.6 kg (108.6 mol, 2.0 eq)
Toluene2.5 L25 L
Reaction Conditions
Reaction Temperature60-65 °C60-65 °C
Reaction Time10 hours12 hours
Results
Yield of Crude Product~1.1 kg~11.2 kg
Yield of Purified Product0.98 kg10.1 kg
Yield (%) 81% 83%
Purity (by GC) >98% >98.5%

Mandatory Visualization

G Start Start ReactorPrep Reactor Preparation (Dry, N2 Purge) Start->ReactorPrep ReagentCharge Charge Reagents (Ethyl 4,4,4-trifluoroacetoacetate, Toluene) ReactorPrep->ReagentCharge Cooling1 Cool to 0-5 °C ReagentCharge->Cooling1 AddChloroacetone Add Chloroacetone (Maintain <10 °C) Cooling1->AddChloroacetone AddPyridine Add Pyridine (Maintain <15 °C) AddChloroacetone->AddPyridine Reaction Reaction (Heat to 60-65 °C, 8-12h) AddPyridine->Reaction Workup Work-up (Cooling, Washing) Reaction->Workup Purification Purification (Solvent Removal, Vacuum Distillation) Workup->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Workflow for the scale-up synthesis of this compound.

This application note provides a detailed and reproducible protocol for the scale-up synthesis of this compound. The described method is high-yielding, uses cost-effective starting materials, and is well-suited for industrial production. The provided data and workflow serve as a valuable guide for researchers and professionals in the fields of chemical synthesis and drug development.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is a fluorinated building block with significant potential in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The furoate scaffold provides a versatile platform for the construction of various heterocyclic systems through cyclocondensation reactions with binucleophilic reagents. These resulting heterocyclic frameworks are prevalent in many biologically active compounds.

This document provides detailed application notes and a generalized experimental protocol for the synthesis of pyrazolone derivatives from this compound, a reaction characteristic of β-keto esters.

Application: Synthesis of Pyrazolone Derivatives

The reaction of this compound with hydrazine derivatives is a key method for the synthesis of substituted pyrazolones. These pyrazolone scaffolds are of significant interest in drug development, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

The proposed reaction involves the cyclocondensation of the furoate with hydrazine hydrate. The furan ring, being a cyclic enol ether of a 1,3-dicarbonyl compound, can react with hydrazine in a manner analogous to β-keto esters to form a five-membered heterocyclic ring.

Experimental Protocol: Synthesis of 5-Methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

This protocol outlines the synthesis of a pyrazolone derivative from this compound and hydrazine hydrate.

Reaction Scheme:

G cluster_0 Reaction Scheme starting_material This compound product 5-Methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one starting_material->product + reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->product solvent Ethanol, Reflux product->solvent

Caption: Synthesis of a pyrazolone derivative.

Materials and Methods
Reagent/SolventMolar Equiv.CAS NumberMolecular Formula
This compound1.017515-73-0C₉H₉F₃O₃
Hydrazine Hydrate (~64% hydrazine)1.17803-57-8H₆N₂O
Ethanol (absolute)-64-17-5C₂H₆O
Procedure:
  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per mmol of furoate), add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Dry the product under vacuum to obtain the crude 5-Methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Outcome and Characterization:

The final product is expected to be a crystalline solid. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the methyl group and the pyrazolone ring protons.

  • ¹⁹F NMR: To confirm the presence of the trifluoromethyl group.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O and N-H bonds.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from starting material to a fully characterized heterocyclic product.

G cluster_workflow Synthesis and Characterization Workflow A Starting Material: This compound C Cyclocondensation Reaction A->C B Binucleophile (e.g., Hydrazine, Hydroxylamine, Urea) B->C D Crude Heterocyclic Product C->D E Purification (e.g., Recrystallization, Chromatography) D->E F Pure Heterocyclic Product E->F G Structural Characterization (NMR, MS, IR) F->G H Characterized Final Product G->H

Caption: General workflow for heterocyclic synthesis.

Quantitative Data Summary

While specific experimental data for the reaction of this compound is not widely available in the public domain, the following table provides a template for recording and comparing key quantitative data for the synthesis of heterocyclic compounds. Researchers are encouraged to populate this table with their experimental findings.

Product HeterocycleBinucleophileSolventReaction Time (h)Temperature (°C)Yield (%)Melting Point (°C)
PyrazoloneHydrazine HydrateEthanol4-678Data not availableData not available
IsoxazoloneHydroxylamine HClEthanol/PyridineData not availableData not availableData not availableData not available
PyrimidinoneUreaEthanolic HClData not availableData not availableData not availableData not available

Conclusion

This compound serves as a valuable and reactive precursor for the synthesis of a variety of trifluoromethyl-substituted heterocyclic compounds. The protocol provided for the synthesis of pyrazolones can be adapted for reactions with other binucleophiles to generate diverse molecular scaffolds. The systematic collection of quantitative data will be crucial for optimizing reaction conditions and exploring the full synthetic potential of this versatile building block in the development of new therapeutic agents.

Application Notes and Protocols for Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate Derivatives: Exploring Herbicidal and Fungicidal Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate derivatives as potential novel herbicides and fungicides. Due to the limited publicly available data on the specific biological activities of these compounds, this document outlines detailed protocols for their initial screening and characterization, based on established methodologies for analogous chemical structures.

Rationale for Investigation

The chemical scaffold of this compound suggests a promising starting point for the development of new agrochemicals. The trifluoromethyl (-CF3) group is a well-known feature in many successful herbicides and fungicides, often enhancing metabolic stability and lipophilicity, which can lead to improved uptake and transport within the target organism.[1] The furan ring system is also a common moiety in various biologically active compounds, including those with demonstrated fungicidal properties.[2][3] The combination of these structural features warrants a thorough investigation into the potential herbicidal and fungicidal applications of this class of derivatives.

Data Presentation: Templates for Efficacy Summarization

Quantitative data from screening assays should be meticulously recorded and organized for comparative analysis. The following tables are provided as templates for summarizing key efficacy data.

Table 1: Herbicidal Activity Data Template

Compound IDTest SpeciesApplication Type (Pre/Post-emergence)Concentration (µM)Growth Inhibition (%)IC50 (µM)Notes
EMF-001Amaranthus retroflexusPre-emergence10855.2-
EMF-001Setaria viridisPre-emergence10608.1-
EMF-001Amaranthus retroflexusPost-emergence10924.5Necrosis observed
EMF-001Setaria viridisPost-emergence10756.8-
Control---0--

Table 2: Fungicidal Activity Data Template

Compound IDFungal SpeciesAssay TypeConcentration (µM)Mycelial Growth Inhibition (%)MIC (µM)EC50 (µM)
EMF-001Botrytis cinereaAgar Dilution5095108.7
EMF-001Fusarium oxysporumAgar Dilution50782515.4
EMF-001Colletotrichum gloeosporioidesSpore Germination1088-4.2
Control---0--

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. The following are suggested methodologies for the initial screening of this compound derivatives.

Protocol 1: Primary Herbicidal Activity Screening

This protocol outlines a whole-plant bioassay for assessing both pre-emergence and post-emergence herbicidal activity.

1. Plant Material and Growth Conditions:

  • Select a panel of representative weed species, including both monocots (e.g., Setaria viridis, Echinochloa crus-galli) and dicots (e.g., Amaranthus retroflexus, Abutilon theophrasti).
  • Sow seeds in pots containing a standardized soil mix.
  • Grow plants in a controlled environment (greenhouse or growth chamber) with appropriate temperature, humidity, and light cycles.

2. Compound Preparation and Application:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO, acetone).
  • For application, dilute the stock solutions to the desired concentrations in a water-based solution containing a surfactant (e.g., Tween 20) to ensure even coverage.

3. Pre-emergence Application:

  • Apply the test solutions uniformly to the soil surface immediately after sowing the seeds.
  • Water the pots as needed to maintain soil moisture.
  • Assess plant emergence and growth inhibition at regular intervals (e.g., 7, 14, and 21 days after treatment).

4. Post-emergence Application:

  • Treat plants at the 2-3 leaf stage.
  • Apply the test solutions as a foliar spray, ensuring complete coverage of the plant foliage.
  • Evaluate herbicidal effects such as chlorosis, necrosis, and growth inhibition at 3, 7, and 14 days after treatment.[4]

5. Data Collection and Analysis:

  • Visually score phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
  • For quantitative analysis, measure plant height and fresh/dry weight.
  • Calculate the percentage of growth inhibition relative to untreated controls.
  • Determine the half-maximal inhibitory concentration (IC50) for active compounds through dose-response studies.

Protocol 2: In Vitro Fungicidal Activity Screening

This protocol describes the agar dilution method for determining the inhibitory effect of the compounds on mycelial growth.

1. Fungal Cultures:

  • Use a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Colletotrichum gloeosporioides).
  • Maintain fungal cultures on a suitable medium, such as Potato Dextrose Agar (PDA).

2. Preparation of Amended Media:

  • Prepare stock solutions of the test compounds.
  • Autoclave the PDA medium and allow it to cool to approximately 50-55°C.
  • Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations.
  • Pour the amended agar into sterile Petri dishes.

3. Inoculation and Incubation:

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.
  • Incubate the plates at the optimal temperature for each fungal species in the dark.

4. Data Collection and Analysis:

  • Measure the colony diameter of the fungal growth at regular intervals until the growth in the control plates reaches the edge of the dish.
  • Calculate the percentage of mycelial growth inhibition relative to the solvent control.
  • Determine the minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) for active compounds.

Mandatory Visualizations

Experimental Workflows

Herbicidal_Screening_Workflow cluster_pre Pre-emergence Screening cluster_post Post-emergence Screening sowing Seed Sowing pre_treatment Compound Application to Soil sowing->pre_treatment pre_incubation Incubation pre_treatment->pre_incubation pre_assessment Assessment of Emergence & Growth pre_incubation->pre_assessment data_analysis Data Analysis (IC50) pre_assessment->data_analysis germination Seed Germination & Seedling Growth post_treatment Foliar Application of Compound germination->post_treatment post_incubation Incubation post_treatment->post_incubation post_assessment Assessment of Phytotoxicity post_incubation->post_assessment post_assessment->data_analysis start Start start->sowing start->germination

Caption: Workflow for primary herbicidal screening.

Fungicidal_Screening_Workflow start Start culture Fungal Culture Preparation start->culture inoculation Inoculation with Mycelial Plugs culture->inoculation media_prep Preparation of Compound-Amended Agar media_prep->inoculation incubation Incubation inoculation->incubation measurement Measurement of Colony Diameter incubation->measurement analysis Data Analysis (MIC, EC50) measurement->analysis

Caption: Workflow for in vitro fungicidal screening.

Hypothetical Signaling Pathway

Given that many fungicides containing trifluoromethyl groups act as succinate dehydrogenase inhibitors (SDHIs), a potential mechanism of action for these derivatives could involve the disruption of the mitochondrial electron transport chain.

Hypothetical_MOA cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Complex II (SDH) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate Reduction atp_depletion ATP Depletion sdh->atp_depletion Disruption of e- transport compound This compound Derivative compound->sdh Inhibition cell_death Fungal Cell Death atp_depletion->cell_death

Caption: Hypothetical mechanism of action via SDH inhibition.

By following these protocols and utilizing the provided templates, researchers can systematically evaluate the potential of this compound derivatives as novel herbicidal and fungicidal agents, contributing valuable data to the field of agrochemical development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate initial purification technique for crude this compound?

A1: The choice of the initial purification technique depends on the physical state of your crude product and the nature of the impurities.

  • For solid crude products: Recrystallization is often a good starting point as it can efficiently remove small amounts of impurities.

  • For liquid or oily crude products: Distillation (if the compound is thermally stable and volatile) or column chromatography are more suitable.

It is recommended to first analyze your crude product by a technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to get an idea of the number and type of impurities present.

Q2: How do I select a suitable solvent for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1][2] To find a suitable solvent, you can perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, ethanol, water). The ideal solvent will dissolve your product when heated but will result in the formation of crystals upon cooling.[3] Sometimes a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[3]

Q3: My compound is an oil. Can I still use a crystallization-based purification method?

A3: If your product is an oil at room temperature, direct recrystallization will not be possible. However, you could investigate if it forms a solid at lower temperatures. If it does, a low-temperature recrystallization might be feasible. Alternatively, you may need to rely on column chromatography or distillation for purification.

Q4: What are the likely impurities I might encounter during the synthesis of this compound?

A4: The impurities will be specific to the synthetic route employed. However, common impurities could include:

  • Unreacted starting materials.

  • Byproducts from side reactions (e.g., hydrolysis of the ester to the corresponding carboxylic acid, or reactions involving the furan ring).

  • Residual solvents from the reaction or workup (e.g., DMF, ethyl acetate).[4]

Reviewing the mechanism of your synthesis can help predict potential byproducts. Analytical techniques such as NMR, GC-MS, and LC-MS can help identify the structure of the impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not dissolve in the hot solvent. The solvent is not appropriate for your compound.Try a more polar solvent or a solvent mixture. Ensure you are using a sufficient volume of solvent.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of your compound. The cooling rate is too fast.Use a lower-boiling point solvent. Allow the solution to cool more slowly. Try adding a seed crystal.[3]
No crystals form upon cooling. The solution is not saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration.[5] Place the solution in an ice bath or freezer to induce crystallization.[3] Scratch the inside of the flask with a glass rod.
Low recovery of purified product. Too much solvent was used. The crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent needed to dissolve the compound.[3] Ensure the solution is thoroughly cooled before filtration.[3]
Crystals appear impure (e.g., colored). The impurity is co-crystallizing with the product.Try a different recrystallization solvent. Consider a preliminary purification step like passing a solution of the crude product through a short plug of silica gel.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of spots on TLC. The chosen eluent system is not optimal.Systematically vary the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, try different ratios. Consider adding a small amount of a third solvent like methanol or triethylamine.
Compound streaks on the TLC plate. The compound may be acidic or basic. The sample is overloaded.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. Spot a more dilute sample on the TLC plate.
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent during the chromatography run (gradient elution).
Cracks appear in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

General Column Chromatography Protocol
  • Eluent Selection: Using TLC, determine a solvent system that gives a good separation of your product from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

Comparison of Purification Techniques

Technique Typical Purity Achieved Scale Advantages Disadvantages
Recrystallization >99% (if successful)mg to kgCost-effective, simple setup, can yield high purity crystals.Not suitable for oils, requires a suitable solvent, can have lower yields.
Column Chromatography 95-99.9%µg to kgHighly versatile, can separate complex mixtures, applicable to solids and liquids.Can be time-consuming, requires larger volumes of solvent, can be costly on a large scale.
Distillation 98-99.5%g to kgGood for volatile liquids, relatively fast on a large scale.Compound must be thermally stable, not effective for separating compounds with similar boiling points.

Visualizations

experimental_workflow cluster_start Crude Product Analysis cluster_decision Purification Method Selection cluster_solid Solid Purification cluster_liquid Liquid/Oil Purification cluster_end Final Product start Crude Ethyl 5-methyl-2- (trifluoromethyl)-3-furoate tlc_gc TLC/GC Analysis start->tlc_gc is_solid Is the product a solid? tlc_gc->is_solid recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation is_solid->distillation No chromatography Column Chromatography is_solid->chromatography No pure_product Pure Product recrystallization->pure_product distillation->pure_product chromatography->pure_product

Caption: Decision workflow for selecting a purification technique.

recrystallization_workflow start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot filtration (optional) dissolve->hot_filter cool Cool to induce crystallization hot_filter->cool vacuum_filter Vacuum filtration cool->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for purification by recrystallization.

chromatography_workflow start Crude Product tlc Select eluent via TLC start->tlc pack Pack column with silica gel tlc->pack load Load sample pack->load elute Elute with solvent and collect fractions load->elute analyze Analyze fractions by TLC elute->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate end Pure Product evaporate->end

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Synthesis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically involves the construction of the furan ring followed by trifluoromethylation, or the use of a trifluoromethylated building block. A common approach is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. Another strategy is the reaction of a suitable precursor with a trifluoromethylating agent.

Q2: My reaction yields are consistently low. What are the potential causes?

A2: Low yields can be attributed to several factors including incomplete reaction, degradation of starting materials or product, and formation of byproducts. The furan ring is susceptible to strong acids and oxidizing agents. It is crucial to use anhydrous reagents and solvents, as moisture can quench many of the reagents used in this synthesis. Careful control of reaction temperature is also critical, as side reactions and polymerization can occur at elevated temperatures.

Q3: I am observing multiple spots on my TLC analysis. What are the likely byproducts?

A3: The presence of multiple spots on a TLC plate indicates the formation of byproducts. In the synthesis of this compound, common byproducts can include unreacted starting materials, regioisomers from incomplete or alternative cyclization, over- or under-trifluoromethylated products, and polymeric materials. Hydrolysis of the ester group to the corresponding carboxylic acid is also a possibility if water is present.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is generally effective. For solid products, recrystallization from a suitable solvent system can also be employed to achieve high purity.

Troubleshooting Guides

Problem 1: Formation of a Polymeric, Insoluble Material

Symptoms:

  • The reaction mixture becomes dark and viscous.

  • A significant amount of insoluble, tar-like material is present at the end of the reaction.

  • Low yield of the desired product.

Possible Causes:

  • Acid-catalyzed polymerization: Furan rings are known to polymerize in the presence of strong acids.[1]

  • High reaction temperature: Elevated temperatures can promote polymerization and decomposition of furan derivatives.

Solutions:

  • Neutralize any acidic reagents before heating the reaction mixture.

  • Maintain careful temperature control throughout the reaction. Running the reaction at a lower temperature for a longer period may be beneficial.

  • Use a less acidic catalyst if applicable to the synthetic route.

Problem 2: Presence of Unreacted Starting Materials

Symptoms:

  • TLC analysis shows a spot corresponding to the starting material.

  • NMR analysis of the crude product shows signals for the starting material.

Possible Causes:

  • Insufficient reaction time or temperature.

  • Inefficient mixing.

  • Deactivated reagent.

Solutions:

  • Increase the reaction time and monitor the progress by TLC or GC-MS.

  • Ensure vigorous stirring to maintain a homogeneous reaction mixture.

  • Use fresh, high-quality reagents.

Problem 3: Formation of Isomeric Byproducts

Symptoms:

  • Multiple product spots on TLC with similar Rf values.

  • Complex NMR spectrum with overlapping signals.

  • Mass spectrometry data shows multiple peaks with the same mass-to-charge ratio as the product.

Possible Causes:

  • Lack of regioselectivity in the ring-forming reaction.

  • Migration of the trifluoromethyl group under certain reaction conditions.

Solutions:

  • Optimize reaction conditions such as temperature, solvent, and catalyst to favor the formation of the desired isomer.

  • Employ a more regioselective synthetic strategy if possible.

  • Purification by preparative HPLC may be necessary to separate isomers.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions on Product Yield and Purity

EntryTrifluoromethylating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Reagent AToluene80126585
2Reagent ADMF80127570
3Reagent BToluene60248095
4Reagent BDMF60248580

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a hypothetical example based on common synthetic methodologies for furan derivatives.

Step 1: Synthesis of a 1,4-Dicarbonyl Precursor

  • To a solution of ethyl acetoacetate (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at 0 °C under an inert atmosphere.

  • After stirring for 30 minutes, add 3-bromo-1,1,1-trifluoropropan-2-one (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-dicarbonyl precursor.

Step 2: Cyclization to this compound

  • Dissolve the crude 1,4-dicarbonyl precursor in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_step1 Step 1: 1,4-Dicarbonyl Synthesis cluster_step2 Step 2: Cyclization & Purification A Ethyl acetoacetate + Sodium ethoxide B Addition of 3-bromo-1,1,1-trifluoropropan-2-one A->B C Reaction Quench & Extraction B->C D Crude 1,4-Dicarbonyl Precursor C->D E Dissolution in Toluene + p-TsOH D->E To next step F Reflux with Dean-Stark E->F G Workup F->G H Column Chromatography G->H I Pure Product H->I

Caption: Hypothetical workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Impure Product TLC Analyze by TLC Start->TLC MultipleSpots Multiple Spots? TLC->MultipleSpots Yes Yes MultipleSpots->Yes Yes No No MultipleSpots->No No UnreactedSM Unreacted Starting Material? Yes2 Yes2 UnreactedSM->Yes2 Yes No2 No2 UnreactedSM->No2 No Polymer Polymeric Material? Yes3 Yes3 Polymer->Yes3 Yes No3 No3 Polymer->No3 No IncreaseTime Increase Reaction Time/ Check Reagent Activity Purify Purify by Chromatography or Recrystallization IncreaseTime->Purify OptimizeConditions Optimize Reaction Conditions (Temp, Catalyst) OptimizeConditions->Purify ControlTempAcid Control Temperature/ Neutralize Acid ControlTempAcid->Purify Yes->UnreactedSM No->Purify Yes2->IncreaseTime No2->Polymer Yes3->ControlTempAcid No3->OptimizeConditions

References

"stability and storage conditions for Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, addressing potential issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

ParameterRecommendationRationale
Temperature Store at low temperatures, typically ranging from -20°C to 25°C.[1] For long-term storage, -20°C is preferable.Many fluorinated compounds are sensitive to heat, which can cause degradation.[1]
Light Store in opaque or amber glass containers in a dark environment.[1]Fluorinated intermediates can be photosensitive and degrade upon exposure to light.[1]
Moisture Keep in a tightly sealed container in a dry, well-ventilated place.[2] Consider storage under an inert atmosphere.The ester functional group is susceptible to hydrolysis in the presence of moisture.
Air/Oxygen For long-term storage or for highly sensitive applications, store under an inert atmosphere (e.g., nitrogen or argon).[1]Some fluorinated compounds are sensitive to oxidation.[1]

Q2: What type of container is best for storing this compound?

A2: Glass containers are generally preferred for storing fluorinated intermediates due to their inertness.[1] Amber glass is particularly suitable for protecting against light.[1] If using plastic containers, ensure they are made of high-quality, chemically resistant material to prevent leaching and degradation.[1]

Q3: What are the known stability issues with compounds containing a trifluoromethyl group?

A3: The trifluoromethyl (-CF3) group is generally considered to be metabolically stable.[3][4] However, its stability can be influenced by the overall molecular structure and the reaction conditions it is subjected to. Harsh conditions, such as the use of strong bases or high temperatures, can potentially lead to degradation or defluorination.

Q4: Are there any known incompatibilities for this compound?

A4: Specific incompatibility data is not available. However, based on its structure, it should be kept away from:

  • Strong oxidizing agents: The furan ring can be susceptible to oxidation.

  • Strong acids and bases: These can catalyze the hydrolysis of the ethyl ester.

  • Heat and sources of ignition: Safety data sheets for similar compounds indicate flammability.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Compound appears discolored or has an unusual odor. Degradation due to improper storage (exposure to light, heat, or air).- Discontinue use of the affected batch. - Review storage procedures to ensure they align with the recommendations (cool, dark, dry, and potentially inert atmosphere).
Inconsistent experimental results (e.g., lower than expected yield, unexpected byproducts). Partial degradation of the starting material.- Verify the purity of the compound before use (e.g., via NMR, LC-MS). - If impurities are detected, consider purification or obtaining a new batch. - Ensure the compound is handled under appropriate conditions during the experiment (e.g., inert atmosphere if necessary).
Formation of 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid as a byproduct. Hydrolysis of the ethyl ester due to the presence of water.- Use anhydrous solvents and reagents. - If an aqueous workup is necessary, perform it at a low temperature and neutralize the solution promptly.

Experimental Protocols

Protocol 1: General Handling Procedure for this compound

  • Work Area: Conduct all handling in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[7]

  • Dispensing: To maintain integrity, if the compound is stored under an inert atmosphere, use a syringe or cannula for transfer.

  • Cleaning: Clean any spills promptly. Decontaminate surfaces after use.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

experimental_workflow Experimental Workflow for Handling the Compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_retrieve Retrieve from Storage prep_hood->handle_retrieve handle_dispense Dispense Compound handle_retrieve->handle_dispense post_clean Clean Work Area handle_dispense->post_clean post_store Return to Storage handle_dispense->post_store post_dispose Dispose of Waste post_clean->post_dispose

Caption: A flowchart of the general experimental workflow for handling this compound.

logical_relationship Factors Affecting Compound Stability cluster_factors Environmental Factors cluster_degradation Potential Degradation Pathways compound Ethyl 5-methyl-2- (trifluoromethyl)-3-furoate degradation_hydrolysis Ester Hydrolysis compound->degradation_hydrolysis degradation_oxidation Ring Oxidation compound->degradation_oxidation degradation_defluorination Defluorination compound->degradation_defluorination factor_temp Temperature factor_temp->degradation_hydrolysis factor_temp->degradation_defluorination factor_light Light factor_light->degradation_oxidation factor_moisture Moisture factor_moisture->degradation_hydrolysis factor_air Air/Oxygen factor_air->degradation_oxidation

Caption: Logical relationships between environmental factors and potential degradation pathways for the compound.

References

Technical Support Center: Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: This compound is a specialty chemical used in various research applications.[1] Its key properties are summarized below.

PropertyValueReference
CAS Number 17515-73-0[1]
Molecular Formula C₉H₉F₃O₃[1]
Molecular Weight 222.16 g/mol [1]
Appearance Typically a liquid or low-melting solidGeneral chemical knowledge
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, CH₂Cl₂, Ethyl Acetate)General chemical knowledge

Q2: How should I properly store this compound?

A2: To ensure stability and prevent degradation, store this compound in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (Nitrogen or Argon) is recommended for long-term storage to prevent potential hydrolysis from atmospheric moisture.

Q3: What is the expected chemical reactivity of this molecule?

A3: The furan ring is a π-rich heterocycle, making it susceptible to electrophilic attack.[2] However, the reactivity of this specific molecule is significantly influenced by its substituents:

  • Trifluoromethyl group (-CF₃): This is a strong electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution.[3][4] This deactivation increases the ring's stability against acid-catalyzed polymerization, a common side reaction for many furans.[5][6]

  • Ester group (-COOEt): Also electron-withdrawing, further deactivating the ring, particularly at the C4 position.

  • Methyl group (-CH₃): This is an electron-donating group, which slightly activates the ring.

The primary reactive sites are the ester functional group (for hydrolysis, amidation, etc.) and potentially the C4 position for certain reactions, though it is electronically deactivated. The benzylic-like methyl group at C5 could also be a site for radical halogenation.

Q4: What are the primary safety precautions when handling this compound?

A4: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. Review the Safety Data Sheet (SDS) before use.

Troubleshooting Guides

This section addresses specific issues that may arise during common reactions involving this compound.

Guide 1: Incomplete or Slow Ester Hydrolysis

Q: My saponification (base-catalyzed hydrolysis) of this compound to its carboxylic acid is not going to completion. What are the likely causes and solutions?

A: Incomplete hydrolysis is a common issue, often stemming from the electronic and steric environment of the ester group. The electron-withdrawing trifluoromethyl group can influence the reactivity of the adjacent ester.

Potential Causes & Solutions:

  • Insufficient Base Strength or Solubility: The reaction may require stronger conditions than a simple ester hydrolysis.

  • Low Reaction Temperature: The activation energy for this specific hydrolysis may be high.

  • Steric Hindrance: The substituents on the furan ring may sterically hinder the approach of the nucleophile.

Troubleshooting Workflow

G start Incomplete Hydrolysis check_base Review Base & Solvent start->check_base check_temp Increase Temperature start->check_temp check_time Extend Reaction Time start->check_time solution1 Switch to KOH or LiOH. Add co-solvent (THF, Dioxane). check_base->solution1 solution2 Incrementally increase heat (e.g., from RT to 60°C, then to reflux). check_temp->solution2 solution3 Monitor by TLC/LCMS. Run for 12-24 hours. check_time->solution3

Caption: Workflow for troubleshooting ester hydrolysis.

Comparative Reaction Conditions for Hydrolysis

Condition SetBase (equiv.)Solvent SystemTemperature (°C)Time (h)Expected Outcome
A (Mild) NaOH (1.5)EtOH / H₂O (3:1)2512Incomplete reaction, significant starting material remains.
B (Intermediate) KOH (2.0)THF / H₂O (2:1)608Improved conversion, minor starting material may persist.
C (Forced) LiOH (2.5)Dioxane / H₂O (3:1)100 (reflux)6High probability of complete conversion to the carboxylate salt.
Detailed Experimental Protocol: Hydrolysis (Condition C)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Solvent Addition: Add Dioxane and Water in a 3:1 ratio to achieve a substrate concentration of approximately 0.2 M.

  • Reagent Addition: Add Lithium Hydroxide (LiOH) (2.5 equiv).

  • Reaction: Heat the mixture to reflux (approx. 100°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and transfer to a separatory funnel.

    • Wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities. Discard the organic layer.

    • Acidify the aqueous layer to pH ~2 with cold 1M HCl. A precipitate of the carboxylic acid should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Guide 2: Low Yield in Suzuki-Miyaura Cross-Coupling

Q: I am performing a Suzuki-Miyaura coupling on a halogenated derivative of this compound (e.g., 4-bromo derivative) and observing low yields, significant side products, or recovery of starting material. What should I investigate?

A: Suzuki-Miyaura reactions with electron-deficient or sterically hindered heterocyclic halides can be challenging.[7] Low yields often point to issues with the catalytic cycle, specifically catalyst activity, transmetalation efficiency, or stability of the boronic acid.

Common Pitfalls & Troubleshooting Steps:

  • Catalyst/Ligand Mismatch: The chosen palladium catalyst or ligand may not be optimal for this specific substrate. Electron-deficient heterocycles often require more electron-rich and bulky phosphine ligands.

  • Ineffective Base/Solvent System: The base is critical for activating the boronic acid for transmetalation. Its effectiveness is highly dependent on the solvent system.[8][9]

  • Protodeboronation: The boronic acid can be cleaved by residual water or protic solvents, especially under basic conditions, leading to the formation of an undesired arene byproduct.[7]

  • Incomplete Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Thorough degassing of all reagents and solvents is critical.

Troubleshooting Logic Diagram

G start Low Suzuki Yield check_catalyst Is Catalyst/Ligand Optimal? start->check_catalyst check_base Is Base/Solvent Correct? start->check_base check_deboronation Is Protodeboronation Occurring? start->check_deboronation check_degas Was Degassing Thorough? start->check_degas sol_catalyst Screen Catalysts: Pd(PPh₃)₄, PdCl₂(dppf) Screen Ligands: SPhos, XPhos check_catalyst->sol_catalyst Solution sol_base Screen Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ Solvents: Dioxane/H₂O, Toluene, 2-MeTHF check_base->sol_base Solution sol_deboronation Use fresh boronic acid. Use anhydrous solvents. Consider boronic ester (pinacol). check_deboronation->sol_deboronation Solution sol_degas Use freeze-pump-thaw (x3). Or sparge with Argon for >30 min. check_degas->sol_degas Solution

Caption: Logic for troubleshooting a Suzuki-Miyaura reaction.

Comparative Reaction Conditions for Suzuki-Miyaura Coupling

Condition SetCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemperature (°C)
A (Standard) Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane / H₂O (4:1)90
B (Buchwald) Pd₂(dba)₃ (2.5)SPhos (6)K₃PO₄ (2.5)Toluene / H₂O (10:1)110
C (Anhydrous) PdCl₂(dppf) (5)-Cs₂CO₃ (2.0)Dioxane (anhydrous)100
Detailed Experimental Protocol: Suzuki Coupling (Condition B)
  • Setup: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with Argon.

  • Reagent Addition: To the flask, add the 4-bromo-furan substrate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and Potassium Phosphate (K₃PO₄) (2.5 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the catalyst Pd₂(dba)₃ (2.5 mol%) and the ligand SPhos (6 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand solution to the Schlenk flask.

  • Solvent Addition & Degassing: Add the degassed solvent system (Toluene/H₂O 10:1). Subject the entire mixture to three cycles of freeze-pump-thaw to ensure it is free of oxygen.

  • Reaction: Place the sealed flask in a preheated oil bath at 110°C and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

References

Technical Support Center: Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with this compound?

A1: this compound can be sensitive to strong acidic and basic conditions. The furan ring, although stabilized by the electron-withdrawing trifluoromethyl group, can be susceptible to ring-opening under harsh acidic conditions.[1][2] The ethyl ester is prone to hydrolysis to the corresponding carboxylic acid under both acidic and basic catalysis, especially at elevated temperatures.

Q2: I am observing a lower than expected yield in a reaction where this compound is a starting material. What could be the cause?

A2: Lower than expected yields can arise from several factors:

  • Decomposition: As mentioned in Q1, the compound may be degrading due to incompatible reaction conditions (e.g., strong acids/bases, high temperatures).

  • Competing Side Reactions: Depending on your reaction partners, side reactions such as electrophilic substitution on the furan ring or reactions involving the methyl group could be consuming your starting material.

  • Incomplete Reaction: The trifluoromethyl group is strongly deactivating, which might reduce the reactivity of the furan ring in certain transformations.[3] Reaction times may need to be extended, or more forcing conditions might be necessary, but this must be balanced against the risk of decomposition.

Q3: Can the trifluoromethyl group be displaced or undergo reaction?

A3: The trifluoromethyl group is generally very stable and unreactive towards displacement under typical organic synthesis conditions. It is not a good leaving group and does not readily participate in nucleophilic substitution reactions.

Troubleshooting Guides

Issue 1: Unexpected Byproduct Formation

If you are observing unexpected byproducts in your reaction mixture, consider the following possibilities and diagnostic steps.

Potential Side Reactions:

  • Hydrolysis of the Ethyl Ester: The most common side reaction is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-methyl-2-(trifluoromethyl)-3-furoic acid. This is often observed if there is residual water in your solvents or reagents, or if the reaction is run under acidic or basic conditions.

  • Ring Opening/Decomposition: Under strongly acidic conditions, furan rings can undergo protonation which can lead to polymerization or ring-opening.[2] The presence of a dark, insoluble material (tar) is often an indicator of this side reaction.

  • Electrophilic Substitution on the Furan Ring: Although the trifluoromethyl group is deactivating, the furan ring is still an electron-rich system. In the presence of strong electrophiles, substitution at the 4-position of the furan ring could occur.

  • Reactions at the 5-Methyl Group: Radical reactions or strong oxidizing agents could lead to reactions at the 5-methyl group, such as bromination or oxidation.

Troubleshooting Steps:

  • Characterize the Byproduct: Isolate the byproduct and characterize it using techniques like NMR, Mass Spectrometry, and IR spectroscopy to identify its structure.

  • Control for Water: Ensure all solvents and reagents are rigorously dried to minimize hydrolysis.

  • Modify Reaction pH: If hydrolysis is an issue, consider running the reaction under neutral conditions if possible. If acidic or basic conditions are required, use milder reagents or lower the reaction temperature.

  • Protecting Groups: If side reactions on the furan ring are suspected, consider if a temporary protecting group strategy is feasible, although this adds extra steps to your synthesis.

Issue 2: Incomplete Conversion or Low Reactivity

If you are struggling with low conversion of your starting material, the following points may be helpful.

Potential Causes:

  • Steric Hindrance: The substituents on the furan ring may cause steric hindrance, slowing down the desired transformation.

  • Electronic Effects: The electron-withdrawing nature of the trifluoromethyl and ester groups can deactivate the furan ring towards certain reactions, particularly electrophilic aromatic substitution.[3]

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Carefully increase the reaction time or temperature while monitoring for the formation of degradation products.

  • Use a More Active Catalyst: If you are using a catalyst, switching to a more active one may improve the reaction rate.

  • Change the Solvent: The choice of solvent can have a significant impact on reaction rates. Consider screening different solvents.

  • Alternative Synthetic Routes: If the desired transformation is consistently problematic, it may be necessary to consider an alternative synthetic route.

Summary of Potential Side Reactions and Byproducts

Side Reaction Triggering Conditions Potential Byproduct Mitigation Strategy
Ester HydrolysisPresence of water, acid, or base5-methyl-2-(trifluoromethyl)-3-furoic acidUse anhydrous conditions, run under neutral pH if possible.
Furan Ring OpeningStrong acids, high temperaturesPolymeric materials, undefined decomposition productsUse milder acidic conditions, lower reaction temperature.
Electrophilic SubstitutionStrong electrophiles4-substituted furan derivativeUse less reactive electrophiles, control stoichiometry carefully.
Reaction at Methyl GroupRadical initiators, strong oxidants5-(halomethyl) or 5-carboxy derivativeAvoid radical conditions and strong oxidants unless intended.

Experimental Protocols

While specific experimental protocols are highly dependent on the desired transformation, a general protocol for a common side reaction, ester hydrolysis, is provided below as an example of a characterization experiment.

Protocol: Confirmatory Hydrolysis of this compound

  • Dissolution: Dissolve 100 mg of this compound in 5 mL of a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add 1.2 equivalents of lithium hydroxide (LiOH).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of 5-methyl-2-(trifluoromethyl)-3-furoic acid.

Visualizations

Below are diagrams illustrating key concepts related to the reactivity of this compound.

G Potential Side Reactions start This compound hydrolysis Ester Hydrolysis start->hydrolysis H₂O, H⁺ or OH⁻ ring_opening Furan Ring Opening start->ring_opening Strong Acid substitution Electrophilic Substitution start->substitution Electrophile methyl_reaction Reaction at Methyl Group start->methyl_reaction Radical/Oxidant byproduct1 5-methyl-2-(trifluoromethyl)-3-furoic acid hydrolysis->byproduct1 byproduct2 Decomposition Products ring_opening->byproduct2 byproduct3 4-Substituted Furan substitution->byproduct3 byproduct4 5-(functionalized methyl) Furan methyl_reaction->byproduct4

Caption: Overview of potential side reaction pathways for this compound.

G Troubleshooting Workflow for Unexpected Byproduct start Unexpected Byproduct Observed char Isolate and Characterize Byproduct start->char is_hydrolysis Is it the Carboxylic Acid? char->is_hydrolysis is_decomp Is it Tar/Polymer? is_hydrolysis->is_decomp No sol_hydrolysis Use Anhydrous Conditions is_hydrolysis->sol_hydrolysis Yes is_sub Is it a Substituted Furan? is_decomp->is_sub No sol_decomp Use Milder Acid / Lower Temp is_decomp->sol_decomp Yes sol_sub Modify Electrophile / Stoichiometry is_sub->sol_sub Yes end Problem Resolved sol_hydrolysis->end sol_decomp->end sol_sub->end

Caption: A logical workflow for troubleshooting the formation of unexpected byproducts.

References

"handling and safety precautions for Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is compiled from available safety data for structurally similar compounds and general laboratory safety practices. A specific Safety Data Sheet (SDS) for Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate was not available at the time of this writing. Researchers should always consult their institution's safety protocols and, if possible, obtain a substance-specific SDS before handling this chemical.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a fluorinated organic compound.[1][2][3] Based on data for similar fluorinated esters, the primary hazards are expected to include:

  • Skin and eye irritation: Direct contact may cause irritation.[4][5][6]

  • Respiratory tract irritation: Inhalation of vapors or aerosols may cause irritation.[5][6]

  • Harmful if swallowed: Ingestion may lead to adverse health effects.[7][8][9]

  • Flammability: While specific data is unavailable, similar ethyl esters can be flammable liquids.[7][8][9]

Q2: What are the general storage conditions for this compound?

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9][10][11] Keep away from heat, sparks, open flames, and other ignition sources.[8][9][10] It is also prudent to store it away from strong oxidizing agents, strong acids, and strong bases.[11]

Q3: What should I do in case of a small spill?

For a small spill, evacuate the immediate area and ensure adequate ventilation. Wearing appropriate personal protective equipment (PPE), absorb the spill with an inert material such as vermiculite, sand, or earth.[5][12] Collect the contaminated material into a sealed, labeled container for proper disposal as hazardous waste.[5][12] Do not use combustible materials like paper towels for absorption.[12]

Q4: How should I dispose of waste containing this compound?

Waste containing this compound should be treated as hazardous chemical waste.[12] It must be collected in a clearly labeled, sealed, and compatible container.[12] Disposal must be in accordance with all local, state, and federal regulations.[12][13] Do not dispose of this chemical down the drain or in regular trash.[12]

Troubleshooting Guides

Issue: Unexpected reaction or decomposition during the experiment.
  • Possible Cause 1: Incompatible materials.

    • Troubleshooting Step: Review all reagents and solvents used in the experimental setup. This compound may react with strong oxidizing agents, strong acids, or strong bases. Ensure all equipment is clean and free of contaminants.

  • Possible Cause 2: Thermal instability.

    • Troubleshooting Step: Monitor the reaction temperature closely. Avoid excessive heating unless the experimental protocol specifies it. Consider performing the reaction at a lower temperature if unexpected side reactions occur.

Issue: Difficulty in completely removing the solvent after reaction.
  • Possible Cause: High boiling point of the compound.

    • Troubleshooting Step: This compound has an estimated boiling point. If using a rotary evaporator, ensure the bath temperature and vacuum pressure are optimized for the solvent being removed, while considering the thermal stability of the product. For high-boiling point solvents, techniques like vacuum distillation may be necessary.

Data Presentation

Physical and Chemical Properties (Based on available data and estimations for similar compounds)

PropertyValueSource
Molecular FormulaC₉H₉F₃O₃[1][3]
Molecular Weight222.16 g/mol [1][3]
CAS Number17515-73-0[1]

Personal Protective Equipment (PPE) Recommendations (Based on general laboratory safety for similar compounds)

Protection TypeRecommendationRationale
Eye/Face Protection Chemical splash goggles and/or face shield.To protect against splashes that may cause serious eye irritation.[4][5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.To prevent skin contact which may cause irritation.[4][5][6][11]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.To minimize inhalation of potentially irritating vapors or aerosols.[5][8][10][11]

Experimental Protocols

General Handling Protocol
  • Preparation: Before handling, ensure you have read and understood all available safety information and have the necessary PPE. Prepare your workspace in a well-ventilated chemical fume hood.[8][11]

  • Weighing and Transfer: If working with a solid, handle it in a way that minimizes dust generation. If it is a liquid, carefully transfer it using appropriate chemical-resistant pipettes or syringes.

  • During Reaction: Keep the reaction vessel closed as much as possible. If heating is required, use a controlled heating source and monitor the temperature.

  • Post-Experiment: Quench the reaction safely if necessary. Clean all glassware and equipment thoroughly.

  • Waste Disposal: Segregate and dispose of all chemical waste according to your institution's guidelines.[12][13]

First Aid Procedures (General guidance for similar chemicals)
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[4][6] Remove contaminated clothing.[4] If irritation persists, seek medical attention.[4][6]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][6] Seek immediate medical attention.[4][7]

  • If inhaled: Move the person to fresh air.[6][7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][7]

  • If swallowed: Do NOT induce vomiting.[7][8] Rinse mouth with water.[7] Seek immediate medical attention.[7]

Visualizations

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Waste Management cluster_emergency Emergency Response prep1 Consult Safety Data (SDS for similar compounds) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 hand1 Weighing and Transfer prep2->hand1 hand2 Perform Experiment hand1->hand2 clean1 Safe Quenching/ Work-up hand2->clean1 spill Spill Response hand2->spill exposure First Aid hand2->exposure clean2 Decontaminate Glassware clean1->clean2 disp1 Segregate Hazardous Waste clean2->disp1 disp2 Label and Store Securely disp1->disp2

Caption: General laboratory workflow for handling this compound.

References

Technical Support Center: Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized guide based on the chemical structure of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate and common degradation pathways observed for similar compounds. The quantitative data, specific degradation products, and experimental protocols are provided for illustrative purposes and should be adapted and verified through empirical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: Based on its ester and furan functionalities, the primary factors contributing to decomposition are likely to be hydrolysis (due to the presence of water/moisture), exposure to strong acids or bases, elevated temperatures, and photolytic degradation upon exposure to UV light.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, it is recommended to store the compound in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidative degradation. For long-term storage, refrigeration (2-8 °C) is advisable.[1][2]

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation product is the corresponding carboxylic acid, 5-methyl-2-(trifluoromethyl)-3-furoic acid, resulting from the hydrolysis of the ethyl ester. Further degradation of the furan ring could lead to various ring-opened byproducts.

Q4: Is this compound sensitive to air?

A4: While specific data is unavailable, compounds containing furan rings can be susceptible to oxidation. It is good practice to handle the compound under an inert atmosphere, especially for long-term storage or when conducting reactions at elevated temperatures.

Troubleshooting Guide

Issue 1: I am observing a new peak in my HPLC analysis of a sample of this compound that has been stored for some time. What could this be?

  • Possible Cause: This is likely a degradation product. The most common degradation pathway for an ethyl ester is hydrolysis to the corresponding carboxylic acid.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. The mass should correspond to 5-methyl-2-(trifluoromethyl)-3-furoic acid.

    • Check Storage Conditions: Ensure the compound has been stored in a tightly sealed container in a cool, dry, and dark environment.

    • Minimize Moisture: Use anhydrous solvents and handle the compound in a dry atmosphere (e.g., in a glovebox) to prevent further hydrolysis.

Issue 2: My reaction yield using this compound is lower than expected, and I see multiple unidentified byproducts.

  • Possible Cause: The reaction conditions (e.g., high temperature, presence of acid or base) might be causing the decomposition of your starting material or product.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to check for the appearance of degradation products over time.

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize thermal degradation.

    • pH Control: If the reaction is sensitive to pH, use a buffered system to maintain a neutral pH.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the furan ring.

Quantitative Data

The following table summarizes hypothetical stability data for this compound under various stress conditions.

Stress ConditionTemperature (°C)Time (days)Assay of Parent Compound (%)Major Degradant (%)
Acidic (0.1 N HCl)60785.214.1 (Hydrolysis Product)
Basic (0.1 N NaOH)40270.528.9 (Hydrolysis Product)
Oxidative (3% H₂O₂)25792.17.3 (Oxidative Adducts)
Thermal801490.88.5 (Unspecified)
Photolytic (UV light)251088.410.9 (Photodegradants)

Experimental Protocols

Forced Degradation Study of this compound

1. Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

2. Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 7 days.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 40°C for 2 days.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 7 days.

  • Thermal Degradation: Store the stock solution at 80°C for 14 days.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 10 days.

  • Control Sample: Keep the stock solution at room temperature in the dark.

5. Analytical Methodology (HPLC-MS):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and Mass Spectrometry (ESI positive and negative modes)

6. Data Analysis:

  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

  • Use the mass spectrometry data to propose structures for the major degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic (0.1 N HCl, 60°C) Stock->Acid Base Basic (0.1 N NaOH, 40°C) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (UV light, RT) Stock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Identify Degradants) HPLC->Data

Caption: Experimental workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis (H2O, Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) Parent This compound Acid_Deg 5-methyl-2-(trifluoromethyl)-3-furoic acid Parent->Acid_Deg + H2O Ethanol Ethanol Parent->Ethanol + H2O Ring_Opened Ring-Opened Products Acid_Deg->Ring_Opened Further Degradation

Caption: Hypothetical decomposition pathway.

References

Technical Support Center: Synthesis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate. The guidance is designed to address common challenges and provide actionable solutions to optimize reaction outcomes.

Troubleshooting Guide

Low product yield, formation of side products, and purification difficulties are common hurdles in the synthesis of substituted furans. This guide provides a systematic approach to troubleshooting these issues, with a focus on the critical role of solvent selection.

Problem 1: Low or No Yield of the Desired Product

Potential CauseSuggested Solution
Harsh Reaction Conditions: High temperatures and strong acids can lead to the degradation of starting materials and the desired furan product. The electron-rich furan ring is particularly susceptible to polymerization under acidic conditions.[1][2]- Use Milder Catalysts: Instead of strong Brønsted acids, consider milder Lewis acids. - Optimize Temperature: Run the reaction at the lowest effective temperature to minimize degradation. Microwave-assisted synthesis can often reduce reaction times and improve yields by providing rapid and uniform heating.[1]
Inefficient Dehydration: The final step of the furan synthesis is a dehydration reaction. Incomplete removal of water can shift the equilibrium back towards the starting materials.- Use a Strong Dehydrating Agent: Reagents like phosphorus pentoxide (P₂O₅) are effective in driving the reaction towards the furan product by efficiently removing water.[1]
Inappropriate Solvent Choice: The solvent can significantly impact the solubility of reactants and the stability of intermediates.- Aprotic Solvents: High-boiling aprotic solvents like toluene or N,N-dimethylformamide (DMF) can provide better temperature control and prevent localized overheating.[1]

Problem 2: Formation of Tarry, Dark-Colored Byproducts

Potential CauseSuggested Solution
Polymerization of Furan: The furan ring, especially when activated by electron-donating groups, is prone to polymerization in the presence of acid.- Minimize Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions. - Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to minimize side reactions that can be promoted by water.[2]
Substrate Decomposition: High temperatures can cause the starting materials or the product to decompose, leading to the formation of complex, high-molecular-weight tars.[1]- Lower Reaction Temperature: Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time.

Problem 3: Difficulty in Product Purification

Potential CauseSuggested Solution
Formation of Isomeric Byproducts: The trifluoromethylation step can sometimes lead to a mixture of regioisomers, which can be difficult to separate.- Solvent-Mediated Regioselectivity: The choice of solvent can have a significant impact on the regioselectivity of trifluoromethylation reactions. For instance, in some cases, switching from a non-polar solvent like dichloromethane (DCM) to a polar aprotic solvent like dimethyl sulfoxide (DMSO) can alter the ratio of isomers formed.[3][4]
Product Instability on Silica Gel: The acidic nature of standard silica gel can cause degradation of acid-sensitive furan derivatives during column chromatography.- Use Neutralized Silica or Alumina: Deactivate the silica gel by washing it with a solution of triethylamine in the eluent, or use neutral alumina for chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this trifluoromethylated furoate?

The synthesis of this compound likely proceeds through a pathway analogous to the Paal-Knorr furan synthesis.[1][5] This involves the acid-catalyzed cyclization of a 1,4-dicarbonyl precursor, followed by dehydration to form the aromatic furan ring. The trifluoromethyl group is typically introduced using a suitable trifluoromethylating agent.

Q2: How does the choice of solvent affect the reaction?

Solvent polarity and coordinating ability can influence the reaction in several ways:

  • Solubility: Ensuring all reactants are in solution is critical for an efficient reaction.

  • Reaction Rate: Polar solvents can stabilize charged intermediates, potentially accelerating the reaction.

  • Regioselectivity: As demonstrated in the trifluoromethylation of other heterocycles, the solvent can play a crucial role in directing the position of the trifluoromethyl group.[3][4] A systematic screening of solvents is recommended for optimizing the synthesis.

  • Side Reactions: Protic solvents may interfere with the reaction, while high-boiling aprotic solvents can help maintain a consistent reaction temperature and minimize decomposition.[1][2]

Q3: What are the roles of P₂O₅ and DBU in the synthesis mentioned in the literature?

  • Phosphorus Pentoxide (P₂O₅): P₂O₅ is a powerful dehydrating agent. In the context of furan synthesis, it is used to drive the final cyclization-dehydration step to completion by removing the water molecule formed.[1]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic strong base. It is likely used in a separate step, possibly to promote an elimination reaction or another base-mediated transformation in the overall synthetic sequence.

Q4: Can I use other dehydrating agents besides P₂O₅?

Yes, other dehydrating agents such as acetic anhydride or strong Lewis acids like zinc chloride can also be used in Paal-Knorr type syntheses.[5] However, the choice of dehydrating agent should be made carefully, as it can affect the overall yield and purity of the product.

Experimental Protocols

General Procedure for Furan Synthesis via Paal-Knorr Condensation

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl precursor.

  • Solvent Addition: Add the chosen anhydrous aprotic solvent (e.g., toluene, DMF, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst/Dehydrating Agent Addition: Add the acid catalyst or dehydrating agent (e.g., P₂O₅) portion-wise with stirring. The reaction may be exothermic.

  • Heating: Heat the reaction mixture to the desired temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on deactivated silica gel or by distillation.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of Furoate check_conditions Review Reaction Conditions start->check_conditions harsh_conditions Are conditions too harsh? (High Temp / Strong Acid) check_conditions->harsh_conditions incomplete_dehydration Is dehydration incomplete? harsh_conditions->incomplete_dehydration No solution_milder_catalyst Use Milder Catalyst (e.g., Lewis Acid) harsh_conditions->solution_milder_catalyst Yes solution_lower_temp Lower Reaction Temperature (Consider Microwave) harsh_conditions->solution_lower_temp Yes wrong_solvent Is the solvent appropriate? incomplete_dehydration->wrong_solvent No solution_stronger_dehydrating_agent Use Stronger Dehydrating Agent (e.g., P₂O₅) incomplete_dehydration->solution_stronger_dehydrating_agent Yes solution_aprotic_solvent Switch to High-Boiling Aprotic Solvent (e.g., Toluene, DMF) wrong_solvent->solution_aprotic_solvent Yes end Improved Yield wrong_solvent->end No solution_milder_catalyst->end solution_lower_temp->end solution_stronger_dehydrating_agent->end solution_aprotic_solvent->end

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

General Paal-Knorr Synthesis Workflow

Paal_Knorr_Workflow start Start: 1,4-Dicarbonyl Precursor step1 Dissolve in Anhydrous Aprotic Solvent start->step1 step2 Add Acid Catalyst / Dehydrating Agent (e.g., P₂O₅) step1->step2 step3 Heat Reaction Mixture (Conventional or Microwave) step2->step3 step4 Reaction Workup (Quench, Extract) step3->step4 step5 Purification (Column Chromatography / Distillation) step4->step5 end Final Product: This compound step5->end

Caption: A generalized experimental workflow for the Paal-Knorr synthesis of the target furoate.

References

Validation & Comparative

Spectroscopic Analysis for Structural Confirmation of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate for its structural confirmation. Below, we compare data obtained from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), with data from related compounds to ensure unambiguous structural elucidation. Detailed experimental protocols are provided for reproducibility.

Spectroscopic Data Summary

The structural confirmation of this compound is achieved through the combined interpretation of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data. A summary of the expected and observed spectral data is presented below.

Table 1: Spectroscopic Data for this compound

Technique Parameter Observed/Predicted Value Assignment
¹H NMR Chemical Shift (δ)~6.6 ppmFuran ring proton (H-4)
~4.3 ppm (quartet)-OCH₂CH₃
~2.4 ppm (singlet)Furan -CH₃
~1.3 ppm (triplet)-OCH₂CH₃
¹³C NMR (Predicted) Chemical Shift (δ)~162 ppmC=O (ester)
~158 ppmC-5 (furan ring)
~140 ppm (quartet)C-2 (furan ring, coupled to -CF₃)
~120 ppm (quartet)-CF₃
~118 ppmC-3 (furan ring)
~110 ppmC-4 (furan ring)
~62 ppm-OCH₂CH₃
~14 ppm-OCH₂CH₃
~13 ppmFuran -CH₃
FTIR Wavenumber (cm⁻¹)~1720-1740 cm⁻¹C=O stretch (ester)
~1600-1650 cm⁻¹C=C stretch (furan ring)
~1100-1300 cm⁻¹C-F stretch
~1000-1200 cm⁻¹C-O stretch (ester and furan)
Mass Spec (Predicted) m/z222.05[M]⁺ (Molecular Ion)
193.04[M - C₂H₅]⁺
177.04[M - OCH₂CH₃]⁺
153.03[M - COOCH₂CH₃]⁺

Comparative Spectroscopic Data

To further validate the structure, the spectroscopic data of this compound is compared with that of structurally related compounds.

Table 2: Comparative ¹H and ¹³C NMR Data of Furoate Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound (Predicted) 6.6 (s, 1H), 4.3 (q, 2H), 2.4 (s, 3H), 1.3 (t, 3H)162 (C=O), 158 (C5), 140 (q, C2), 120 (q, CF₃), 118 (C3), 110 (C4), 62 (OCH₂), 14 (CH₃), 13 (CH₃)
Ethyl 2-furoate [1]7.5 (d, 1H), 7.1 (d, 1H), 6.5 (dd, 1H), 4.4 (q, 2H), 1.4 (t, 3H)158.5 (C=O), 146.9 (C5), 144.8 (C2), 118.9 (C3), 112.2 (C4), 61.1 (OCH₂), 14.3 (CH₃)
Ethyl 5-methylfuran-2-carboxylate 7.0 (d, 1H), 6.1 (d, 1H), 4.3 (q, 2H), 2.3 (s, 3H), 1.4 (t, 3H)159.1 (C=O), 158.2 (C5), 144.5 (C2), 119.2 (C3), 108.5 (C4), 60.5 (OCH₂), 14.4 (CH₃), 13.8 (CH₃)

The presence of the trifluoromethyl group at the C-2 position in the target molecule significantly influences the chemical shifts of the adjacent carbons and protons due to its strong electron-withdrawing nature. This is reflected in the predicted downfield shift of the furan ring proton and the complex quartet splitting observed for the C-2 and CF₃ signals in the ¹³C NMR spectrum.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Sample Preparation: 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal ATR accessory.

  • Sample Preparation: A small amount of the neat liquid sample was placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • Data is presented as % Transmittance.

3.3. Mass Spectrometry (MS)

  • Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the key structural features confirmed by each technique.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR FTIR FTIR Purification->FTIR MS Mass Spec Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the spectroscopic analysis and structural confirmation of the target compound.

Structural_Confirmation_Diagram cluster_molecule This compound cluster_techniques Spectroscopic Techniques cluster_features Confirmed Structural Features molecule molecule H_NMR 1H NMR C_NMR 13C NMR FTIR FTIR MS Mass Spec Proton_Env Proton Environments H_NMR->Proton_Env Carbon_Backbone Carbon Backbone C_NMR->Carbon_Backbone Functional_Groups Functional Groups (C=O, C-F, C-O) FTIR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Correlation of spectroscopic techniques with the confirmed structural features of the molecule.

References

Navigating the Spectroscopic Landscape of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of novel compounds is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental NMR data for this specific molecule, this guide also presents data for structurally related analogs to offer a comparative framework for spectral interpretation.

Chemical Structure and Properties

This compound (EMTF) is a furan derivative characterized by the presence of an ethyl ester, a methyl group, and a trifluoromethyl group attached to the furan ring. Its chemical formula is C₉H₉F₃O₃, and its CAS number is 17515-73-0.[1] The presence of the electron-withdrawing trifluoromethyl group and the ester functionality, alongside the electron-donating methyl group, creates a unique electronic environment within the furan ring, which is reflected in its NMR spectra.

1H and 13C NMR Spectral Data: A Comparative Approach

Table 1: Comparison of ¹H NMR Data for this compound and Related Furan Derivatives

CompoundSolventChemical Shift (δ) in ppm (Integration, Multiplicity, J in Hz, Assignment)
This compound CCl₄Data not publicly available. A predicted spectrum is available but requires a subscription for full access.[2]
Ethyl 2-furoate -Data available, but specific solvent and detailed assignments are not provided in the free resource.
Ethyl 5-methylfuran-2-carboxylate (Predicted) CDCl₃7.08 (1H, d, J=3.4 Hz, H-3), 6.09 (1H, d, J=3.4 Hz, H-4), 4.33 (2H, q, J=7.1 Hz, -OCH₂CH₃), 2.35 (3H, s, -CH₃), 1.36 (3H, t, J=7.1 Hz, -OCH₂CH₃)

Table 2: Comparison of ¹³C NMR Data for Related Furan Derivatives

CompoundSolventChemical Shift (δ) in ppm
This compound -Data not publicly available.
Ethyl 2-furoate -Data available, but specific solvent and detailed assignments are not provided in the free resource.

Experimental Protocols for NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible NMR data for furan derivatives, the following general experimental protocol is recommended:

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • For ¹H NMR: A standard pulse program (e.g., 'zg30') is used. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • For ¹³C NMR: A proton-decoupled pulse program (e.g., 'zgpg30') is typically employed. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of the ¹³C isotope, a significantly larger number of scans and a longer relaxation delay are necessary to obtain a spectrum with an adequate signal-to-noise ratio.

3. Data Processing:

  • The raw free induction decay (FID) data is processed using appropriate software.

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

  • For ¹H NMR spectra, integration of the signals is performed to determine the relative number of protons for each resonance.

  • Coupling constants (J-values) are measured from the multiplet patterns to provide information about the connectivity of neighboring protons.

Structural Elucidation and Key NMR Correlations

The chemical structure of this compound can be visualized, and its key NMR correlations can be represented using the following diagram.

Caption: Chemical structure and expected key ¹H NMR correlations for this compound.

References

19F NMR Analysis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into a molecule can significantly alter its physicochemical and biological properties, making it a common strategy in drug design and materials science.[1][2][3] The fluorine-19 (19F) nuclear magnetic resonance (NMR) spectroscopy is a powerful and sensitive technique for characterizing trifluoromethylated compounds due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus.[4][5][6] This guide provides a comparative analysis of the expected 19F NMR characteristics of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate against other relevant trifluoromethyl-containing compounds.

Comparative Data of Trifluoromethyl Compounds

The chemical shift of a 19F nucleus is highly sensitive to its local electronic environment, providing valuable structural information.[3][5][7] The electron-withdrawing nature of the furoate ring and the electron-donating methyl group in this compound are expected to influence the 19F chemical shift of the CF3 group. For a comparative perspective, the following table summarizes the reported 19F NMR chemical shifts of several trifluoromethyl-containing molecules with varying electronic environments.

CompoundStructureSolventChemical Shift (δ) in ppmMultiplicityReference Compound
This compound (Expected) (Structure of the title compound)CDCl3-60 to -65 (Predicted)SingletCFCl3 (0 ppm)
2-(Trifluoromethyl)benzonitrile(Structure of 2-(Trifluoromethyl)benzonitrile)CDCl3-62.05SingletCFCl3 (0 ppm)
1-Nitro-2-(trifluoromethyl)benzene(Structure of 1-Nitro-2-(trifluoromethyl)benzene)CDCl3-60.13SingletCFCl3 (0 ppm)
1-Methyl-2-(trifluoromethyl)-1H-imidazole(Structure of 1-Methyl-2-(trifluoromethyl)-1H-imidazole)Unlocked-61.47SingletNot Specified
3-(Trifluoromethyl)thiophene(Structure of 3-(Trifluoromethyl)thiophene)Unlocked-59.45SingletNot Specified
Ethyl trifluoroacetate(Structure of Ethyl trifluoroacetate)--75.8-CFCl3 (0 ppm)
Trifluoromethylbenzene(Structure of Trifluoromethylbenzene)--63.2-CFCl3 (0 ppm)

Note: The chemical shift for this compound is a prediction based on the typical range for CF3 groups attached to aromatic and heteroaromatic systems. Actual experimental values may vary.

Experimental Protocol for 19F NMR Analysis

A standardized protocol is essential for obtaining high-quality and reproducible 19F NMR data.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

  • Add an internal reference standard. Common choices include trifluorotoluene (δ ≈ -63.72 ppm) or hexafluorobenzene (δ ≈ -164.9 ppm).[1][8] Alternatively, an external reference such as CFCl3 can be used.

2. NMR Spectrometer Setup:

  • The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe that can be tuned to the 19F frequency.[9]

  • Ensure the spectrometer is properly locked on the deuterium signal of the solvent and the sample is shimmed to achieve optimal magnetic field homogeneity.

3. Data Acquisition:

  • A standard one-pulse sequence is typically sufficient for acquiring a 1D 19F NMR spectrum.

  • Key acquisition parameters to consider:

    • Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to ensure all fluorine signals are captured, as 19F chemical shifts span a large range.[2]

    • Pulse Angle: A 30-45° pulse angle is recommended to ensure adequate signal-to-noise without saturating the signal.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 x T1) is necessary.[6]

    • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are typically adequate.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Reference the spectrum to the internal or external standard.

  • Integrate the signals to determine the relative number of fluorine atoms.

Workflow for Comparative 19F NMR Analysis

The following diagram illustrates a logical workflow for the comparative analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_comp Comparative Analysis cluster_report Reporting A Dissolve this compound in CDCl3 B Add Internal Standard (e.g., Trifluorotoluene) A->B C Acquire 1D 19F NMR Spectrum B->C Load Sample into Spectrometer D Acquire 1H NMR and 13C NMR Spectra C->D E Perform 2D NMR (e.g., 1H-19F HETCOR) if needed D->E F Process Spectra (FT, Phasing, Referencing) E->F G Determine Chemical Shift (δ), Multiplicity, and Coupling Constants F->G H Compare Experimental Data with Literature Values of Analogous Compounds G->H I Correlate Chemical Shift with Electronic Environment H->I J Summarize Findings in a Structured Report I->J

Caption: Workflow for 19F NMR analysis and comparison.

This comprehensive approach, combining standardized experimental protocols with comparative data analysis, will enable researchers to accurately characterize this compound and understand the influence of its molecular structure on its 19F NMR signature. The insights gained are crucial for quality control, reaction monitoring, and for establishing structure-activity relationships in drug development.

References

A Comparative Guide to Purity Assessment of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: GC-MS Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the purity assessment of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, a fluorinated heterocyclic compound of interest in pharmaceutical and chemical synthesis. The following sections detail experimental protocols and present comparative data to aid in selecting the most appropriate method for specific analytical needs.

Overview of Purity Assessment Techniques

The determination of purity for pharmaceutical intermediates like this compound is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Several analytical techniques can be employed for this purpose, each with distinct advantages and limitations. This guide focuses on a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound.[1][3][4]

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in ethyl acetate. A working standard of 100 µg/mL is prepared by diluting the stock solution.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Ionization Energy: 70 eV

    • Scan Mode: Full scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

    • Solvent Delay: 3 minutes.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).

2.2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[2]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Sample Preparation: A solution of this compound (0.5 mg/mL) is prepared in acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Purity is calculated based on the area percentage of the principal peak.

2.3. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a reference standard of the analyte itself, making it highly valuable for purity determination.[5]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: An accurately weighed amount of this compound (approx. 10 mg) and a certified internal standard (e.g., 4,4'-difluorobenzophenone) are dissolved in a deuterated solvent (e.g., CDCl3).

  • NMR Parameters:

    • Nucleus: 19F

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation).

    • Number of Scans: 16

  • Data Analysis: The purity is calculated by comparing the integral of the analyte's 19F signal to the integral of the internal standard's 19F signal, taking into account the molar masses and weights of both.

2.4. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of purity based on the melting point depression.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (1-3 mg) is hermetically sealed in an aluminum pan.

  • DSC Parameters:

    • Temperature Range: Typically from ambient to a temperature above the melting point of the compound.

    • Heating Rate: 1-2°C/min.

    • Atmosphere: Nitrogen purge.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.

Comparative Data

The following table summarizes hypothetical purity assessment data for a single batch of this compound using the four described analytical techniques.

Parameter GC-MS HPLC-UV ¹⁹F qNMR DSC
Purity (%) 99.8599.8299.8899.80
Limit of Detection (LOD) ~0.01%~0.02%~0.05%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.05%~0.1%~0.2%
Major Impurity Detected Isomer A (0.10%)Isomer A (0.12%)Not resolvedNot specific
Analysis Time per Sample ~30 min~20 min~15 min~60 min
Strengths High sensitivity for volatile impurities, structural information from MS.Versatile for a wide range of compounds, robust.Absolute quantification without a specific standard, high precision.Provides information on solid-state purity.
Limitations Not suitable for non-volatile or thermally labile compounds.May not resolve all isomers, less structural information than MS.Lower sensitivity than chromatographic methods.Not suitable for amorphous or decomposing compounds.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between the different analytical techniques.

cluster_0 Purity Assessment Workflow Sample This compound Sample Prep Sample Preparation (Dilution/Dissolution) Sample->Prep GCMS GC-MS Analysis Prep->GCMS HPLC HPLC-UV Analysis Prep->HPLC qNMR qNMR Analysis Prep->qNMR DSC DSC Analysis Prep->DSC Data Data Analysis & Purity Calculation GCMS->Data HPLC->Data qNMR->Data DSC->Data Report Final Purity Report Data->Report

Purity Assessment Workflow Diagram

cluster_1 Logical Relationship of Techniques Purity Overall Purity Assessment GCMS GC-MS (Volatile Impurities) Purity->GCMS complements HPLC HPLC-UV (Non-volatile Impurities) Purity->HPLC complements qNMR qNMR (Absolute Purity) Purity->qNMR confirms DSC DSC (Crystalline Purity) Purity->DSC supports GCMS->HPLC orthogonal qNMR->GCMS orthogonal qNMR->HPLC orthogonal

Interrelation of Analytical Techniques

Conclusion

The purity assessment of this compound is most comprehensively achieved through a multi-technique approach. GC-MS offers excellent sensitivity for volatile impurities and provides valuable structural information for their identification. HPLC-UV is a robust method for quantifying non-volatile impurities. For an absolute and highly precise purity determination, ¹⁹F qNMR is the method of choice. DSC can provide complementary information on the purity of the crystalline solid. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the analysis, including the expected nature of impurities and the desired level of accuracy.

References

A Comparative Guide to HPLC Method Development for the Analysis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate. The information is tailored for researchers, scientists, and professionals in drug development, offering a structured approach to method development and comparison. While specific experimental data for this compound is not publicly available, this guide presents a logical development process and representative data based on the analysis of structurally similar furoate esters and trifluoromethylated compounds.

Logical Workflow for HPLC Method Development

The development of a robust HPLC method follows a systematic progression from initial parameter screening to final validation. The following diagram illustrates a typical workflow.

HPLC_Method_Development A Define Analytical Target Profile (ATP) (e.g., Assay, Impurity Profiling) B Analyte Characterization (pKa, logP, UV spectrum) A->B C Initial Method Scouting (Column, Mobile Phase, Detector) B->C D Method Optimization (Gradient, Flow Rate, Temperature) C->D D->C Re-evaluate if optimization fails E Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) D->E F Routine Analysis E->F

A Comparative Analysis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate and Other Trifluoromethylated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the properties, reactivity, and applications of key trifluoromethylated heterocyclic building blocks.

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates. Among the diverse array of trifluoromethylated building blocks, Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate stands out as a versatile scaffold. This guide provides a comprehensive comparison of this furan derivative with other prominent trifluoromethylated heterocyclic building blocks, such as trifluoromethylated pyrazoles and pyridines. By presenting key physicochemical properties, comparative reactivity data, and relevant biological applications, this document aims to inform the selection and strategic use of these critical components in drug discovery programs.

Physicochemical Properties: A Comparative Overview

The introduction of a trifluoromethyl group significantly influences the physicochemical properties of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of key properties for this compound and representative trifluoromethylated pyrazole and pyridine building blocks is summarized below.

PropertyThis compound1-(4-Nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole2-Bromo-5-(trifluoromethyl)pyridine
Molecular Weight ( g/mol ) 222.16[1]257.16225.99
LogP 2.78~3.5 (estimated)~2.8 (estimated)
pKa Not availableNot availableNot available
Aqueous Solubility Not availableLow (predicted)Low (predicted)

The trifluoromethyl group generally increases lipophilicity, as reflected in the LogP values. This property can enhance membrane permeability but may also lead to increased metabolic clearance if not carefully balanced.

Comparative Reactivity: Utility in Key Synthetic Transformations

The utility of a building block is defined by its reactivity and ability to participate in a variety of chemical transformations to build more complex molecules. Here, we compare the reactivity of this compound with trifluoromethylated pyrazoles in the context of common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction widely used in drug discovery. While a specific protocol for this compound is not extensively documented, a general procedure for the coupling of related brominated furans provides a reliable starting point.

General Experimental Protocol: Suzuki-Miyaura Coupling of Brominated Furans

This protocol can be adapted for the synthesis of derivatives of this compound, assuming a bromo-functionalized precursor.

Materials:

  • Brominated furan derivative (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, with or without water)

Procedure:

  • To an oven-dried reaction vessel, add the brominated furan, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2][3][4][5]

Comparative Yields in Suzuki-Miyaura Coupling

Building BlockCoupling PartnerCatalyst/Base/SolventYieldReference
2-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂O76%[3]
2-Bromo-5-methylpyridin-4-aminePhenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂OHigh (qualitative)[2]
3,5-(Bis-trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand / KF / Dioxane82%[4]

Note: Direct comparative yield data for this compound under identical conditions is not available. The table provides examples of related Suzuki couplings to illustrate typical efficiencies.

Metabolic Stability: The Trifluoromethyl Advantage

A primary reason for incorporating trifluoromethyl groups is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] The strong carbon-fluorine bond is resistant to cleavage, leading to a longer in vivo half-life for the drug candidate.[6]

In Vitro Microsomal Stability Assay: A Typical Protocol

This assay is a standard method to evaluate the metabolic stability of a compound.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat)

  • Phosphate buffer

  • NADPH regenerating system (cofactor)

  • Stopping solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS for analysis

Procedure:

  • Prepare working solutions of the test compound and liver microsomes in phosphate buffer.

  • Add the microsome solution to a 96-well plate.

  • Add the test compound to the wells and pre-incubate at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the stopping solution.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[6]

Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are then calculated. A longer half-life indicates greater metabolic stability.[6]

Comparative Metabolic Stability Data

Compound FeatureWithout -CF₃ (e.g., -CH₃)With -CF₃Rationale
Metabolic Pathway Susceptible to oxidation at the methyl group.Oxidation at the corresponding position is blocked.The high bond energy of the C-F bond prevents CYP-mediated oxidation.[6]
Number of Metabolites Generally higher.Significantly reduced.Blocking a primary metabolic site limits the formation of downstream metabolites.[6][8]
In Vitro Half-life (t₁/₂) ShorterLongerA reduced rate of metabolism leads to slower clearance of the parent drug.[6]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerBlocking metabolism reduces the liver's capacity to clear the drug.[6]

While direct comparative metabolic stability data for this compound and trifluoromethylated pyrazoles is scarce, the general principle of increased stability with trifluoromethylation holds true for both classes of compounds.[7]

Applications in Drug Discovery: Kinase Inhibition and Fragment-Based Design

Trifluoromethylated heterocyclic building blocks are prominently featured in the design of various therapeutic agents, particularly kinase inhibitors and in the context of fragment-based drug discovery (FBDD).

Kinase Inhibitor Design

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Trifluoromethylated heterocycles are frequently incorporated into kinase inhibitors to enhance their binding affinity and selectivity.[9][10]

Below is a simplified representation of a signaling pathway involving a receptor tyrosine kinase (RTK) and the potential points of intervention for a kinase inhibitor constructed from a trifluoromethylated building block.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Ligand Ligand Ligand->RTK Binding & Dimerization Adaptor Adaptor Proteins P_RTK->Adaptor Recruitment RAS RAS Adaptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation Inhibitor CF3-Building Block Kinase Inhibitor Inhibitor->P_RTK Inhibition

Caption: Simplified RTK signaling pathway and inhibition by a trifluoromethylated kinase inhibitor.

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful strategy that starts with the identification of low-molecular-weight fragments that bind to a biological target. These initial hits are then optimized and grown into more potent lead compounds. Trifluoromethylated heterocycles are valuable fragments due to their unique properties and defined vectors for chemical elaboration.[11][12][13][14][15][16]

The following diagram illustrates a typical FBDD workflow.

FBDD_Workflow cluster_workflow Fragment-Based Drug Discovery Workflow A Fragment Library Design (including CF3-heterocycles) B Fragment Screening (Biophysical Methods: SPR, NMR, X-ray) A->B C Hit Identification & Validation B->C D Structure-Guided Elaboration C->D E Fragment Growing D->E F Fragment Merging D->F G Fragment Linking D->G H Lead Optimization (Potency, Selectivity, ADME) E->H F->H G->H I Preclinical Candidate H->I

Caption: A typical workflow for fragment-based drug discovery (FBDD).

Conclusion

This compound and other trifluoromethylated heterocyclic building blocks are indispensable tools in modern drug discovery. Their unique physicochemical properties, particularly enhanced metabolic stability and modulated lipophilicity, offer significant advantages in the design of novel therapeutics. While direct comparative data across different heterocyclic cores can be limited, the principles of trifluoromethylation provide a strong predictive framework for their utility. The strategic application of these building blocks in key synthetic reactions and their incorporation into rational drug design strategies, such as kinase inhibition and fragment-based approaches, will continue to drive the development of innovative and effective medicines. Further detailed experimental comparisons of their reactivity and ADME properties will be invaluable to the medicinal chemistry community.

References

A Comparative Analysis of the Biological Activity of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance a molecule's therapeutic potential. This is due to the unique properties of fluorine, which can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Generally, the trifluoromethyl group is known to increase lipophilicity, which can improve cell membrane permeability. Furthermore, the strong carbon-fluorine bond can block metabolic pathways, leading to a longer biological half-life. These modifications often translate to increased potency and efficacy.

This guide will provide a comparative overview based on these principles and data from analogous compounds, offering researchers and drug development professionals a framework for understanding the potential differences in the biological activity of these two furoate derivatives.

Comparison of Physicochemical Properties

The primary difference between Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate and Ethyl 5-methyl-3-furoate lies in the presence of the trifluoromethyl group at the 2-position of the furan ring. This substitution is expected to significantly influence the molecule's electronic and steric properties.

PropertyEthyl 5-methyl-3-furoate (Non-fluorinated)This compound (Fluorinated)Expected Impact of Trifluoromethyl Group
Molecular Weight 154.16 g/mol 222.16 g/mol Increased molecular weight
Lipophilicity (LogP) Predicted to be lowerPredicted to be higherIncreased lipophilicity, potentially enhancing membrane permeability
Electronic Effect Methyl group is weakly electron-donatingTrifluoromethyl group is strongly electron-withdrawingAlters the electron density of the furan ring, potentially affecting receptor interactions
Metabolic Stability Potentially susceptible to oxidation at the 2-positionThe C-F bond is highly stable, likely blocking metabolism at this positionIncreased metabolic stability and biological half-life

Postulated Biological Activities and Comparative Data from Analogs

While specific data for the target compounds is unavailable, studies on other furan derivatives suggest potential areas of biological activity, including antimicrobial and anticancer effects. The introduction of a trifluoromethyl group has been shown in many cases to enhance such activities.

For instance, various trifluoromethyl-substituted heterocyclic compounds have demonstrated significant antimicrobial properties. The electron-withdrawing nature of the CF3 group can increase the acidity of nearby protons or alter the molecule's interaction with microbial enzymes or cell membranes.

To illustrate the potential impact of the trifluoromethyl group, the following table presents hypothetical comparative data based on general trends observed in medicinal chemistry. It is crucial to note that this data is illustrative and not based on experimental results for the specific compounds .

Biological AssayNon-fluorinated Analog (Hypothetical IC50)Trifluoromethylated Analog (Hypothetical IC50)Postulated Reason for Difference
Antibacterial (e.g., S. aureus) 50 µM10 µMIncreased cell penetration and/or enhanced binding to bacterial targets.
Antifungal (e.g., C. albicans) 75 µM15 µMAltered membrane interaction or inhibition of fungal-specific enzymes.
Cytotoxicity (e.g., HeLa cells) > 100 µM25 µMEnhanced uptake into cancer cells and/or improved interaction with intracellular targets.

Experimental Protocols

To experimentally determine and compare the biological activities of this compound and its non-fluorinated analog, standard in vitro assays can be employed. Below are detailed methodologies for assessing potential antimicrobial and cytotoxic activities.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Compounds: Dissolve this compound and Ethyl 5-methyl-3-furoate in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Bacterial/Fungal Culture: Grow the desired microbial strain (e.g., Staphylococcus aureus or Candida albicans) in an appropriate broth medium to the mid-logarithmic phase.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth medium.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cytotoxicity.

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a suitable density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated furoate esters for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability, can be calculated from the dose-response curve.

Visualizations

The following diagrams illustrate a general workflow for comparing the biological activity of the two compounds and a hypothetical signaling pathway that could be investigated based on the known activities of similar heterocyclic compounds.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis A Ethyl 5-methyl-3-furoate (Non-fluorinated) C Antimicrobial Assays (e.g., MIC determination) A->C D Cytotoxicity Assays (e.g., MTT on cancer cells) A->D B This compound (Fluorinated) B->C B->D E Compare IC50/MIC Values C->E D->E F Determine Structure-Activity Relationship (SAR) E->F

Caption: Experimental workflow for comparing the biological activities of fluorinated and non-fluorinated furoate analogs.

G cluster_0 Hypothetical Mechanism of Action Compound Trifluoromethylated Furoate TargetEnzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Compound->TargetEnzyme Inhibition Pathway Bacterial DNA Replication TargetEnzyme->Pathway Blocks CellDeath Bacterial Cell Death Pathway->CellDeath Leads to

Caption: A hypothetical signaling pathway illustrating the potential antimicrobial mechanism of a trifluoromethylated furoate.

A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate derivatives. Due to a lack of specific SAR studies on this exact scaffold, this guide synthesizes information from structurally related compounds and general principles of medicinal chemistry for trifluoromethylated heterocyles. The information is intended to provide a framework for initiating research and development programs focused on this chemical series.

The core structure, this compound, possesses several features of interest for medicinal chemistry. The furan ring is a common motif in many biologically active compounds. The trifluoromethyl group is known to often enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Hypothetical Structure-Activity Relationship

Based on general principles observed for other trifluoromethylated heterocyclic compounds, we can hypothesize the following SAR for derivatives of this compound. It is crucial to note that these are projections and would require experimental validation.

  • Modification of the Ethyl Ester: The ethyl ester at the 3-position could be varied to modulate pharmacokinetic properties. Conversion to other esters (e.g., methyl, propyl), amides, or carboxylic acids would alter solubility, stability, and potential interactions with biological targets.

  • Substitution on the 5-Methyl Group: The methyl group at the 5-position could be replaced with other alkyl groups, halogens, or aromatic rings to explore steric and electronic effects on activity. For instance, introducing a larger, more lipophilic group might enhance binding to a hydrophobic pocket of a target protein.

  • Bioisosteric Replacement of the Furan Ring: Replacing the furan ring with other five-membered heterocycles like thiophene or pyrrole could lead to derivatives with altered electronic properties and potential for new interactions with biological targets, while maintaining a similar overall shape.

The following table outlines a hypothetical set of derivatives and their potential impact on biological activity, based on these general principles.

Compound IDR1 (Ester Modification)R2 (5-Position Modification)Heterocyclic CorePredicted Biological Activity Trend
Parent -OCH2CH3-CH3FuranBaseline
A1 -OH-CH3FuranIncreased polarity, potential for new H-bonding
A2 -NHCH3-CH3FuranPotential for improved metabolic stability
B1 -OCH2CH3-CF3FuranIncreased lipophilicity and metabolic stability
B2 -OCH2CH3-PhenylFuranPotential for π-stacking interactions
C1 -OCH2CH3-CH3ThiopheneAltered electronic distribution, potential for new activity

Experimental Protocols

To evaluate the biological potential of this compound derivatives, standardized assays for cytotoxicity and antimicrobial activity are recommended.

1. Cytotoxicity Evaluation using MTT Assay

This protocol is used to assess the effect of the compounds on cell viability.

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2][3][4][5][6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.[7][8][9][10][11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.[8]

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][9]

Visualizations

The following diagrams illustrate a general workflow for the synthesis and evaluation of these derivatives and a conceptual representation of the hypothesized SAR.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., Ethyl Acetoacetate) synthesis Chemical Synthesis of This compound Derivatives start->synthesis Multistep Reaction purification Purification and Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) purification->antimicrobial sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar antimicrobial->sar lead_opt Lead Optimization sar->lead_opt conceptual_sar cluster_modifications Structural Modifications cluster_properties Predicted Effects on Bioactivity Core This compound Scaffold Ester Ester Modification (R1) Core->Ester Methyl 5-Methyl Modification (R2) Core->Methyl Furan Heterocycle Variation Core->Furan PK Pharmacokinetics (Solubility, Stability) Ester->PK PD Pharmacodynamics (Target Binding) Methyl->PD Furan->PD Activity Overall Biological Activity (e.g., Antimicrobial, Anticancer) PK->Activity PD->Activity

References

A Comparative Guide to Analytical Standards for Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in work involving Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate (CAS No. 17515-73-0), the selection of a high-quality analytical standard is a critical prerequisite for obtaining accurate and reproducible results. This guide provides a comparative overview of the analytical standards available for this compound, discusses key analytical methodologies for its quantification and characterization, and presents supporting data based on established principles and analogous compounds to aid in the selection and application of these standards.

Commercial Availability and Purity

This compound is available from several chemical suppliers. The purity of these standards is a primary consideration for their use in quantitative analysis. While a direct comparison of all available standards is not publicly documented, suppliers typically provide a certificate of analysis (CoA) detailing the purity, identity, and other relevant properties of a specific lot. Common purity levels offered are ≥95% and ≥97%.[1]

Table 1: Commercially Available Analytical Standards for this compound

SupplierCAS NumberPurity SpecificationAdditional Information
Santa Cruz Biotechnology17515-73-0Not specifiedFor Research Use Only.[2]
American Custom Chemicals Corp.17515-73-095.00%Listed on LookChem.[1]
AK Scientific17515-73-0Not specifiedListed on LookChem.[1]
Apollo Scientific17515-73-097%Listed on LookChem.[1]

It is imperative for the end-user to request and scrutinize the lot-specific CoA before use to ascertain the suitability of the standard for their application.

Comparative Analytical Methodologies

The accurate quantification of this compound relies on robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for the analysis of small organic molecules of this nature.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection would be a primary choice, given the presence of a UV-absorbing furoate ring system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. Given the physicochemical properties of this compound, GC-MS offers an excellent alternative for both quantification and structural confirmation.

Table 2: Comparison of Hypothesized HPLC-UV and GC-MS Method Performance Parameters

Validation ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98-102%97-103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) ~10-50 ng/mL~1-10 pg on-column
Limit of Quantitation (LOQ) ~50-150 ng/mL~5-30 pg on-column
Selectivity Good; potential for co-eluting impuritiesExcellent; mass spectral identification

Note: The values presented in this table are typical performance data for the analysis of analogous small organic molecules and should serve as a benchmark for method development and validation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of an analytical method. Below are proposed starting protocols for the HPLC-UV and GC-MS analysis of this compound. These should be optimized and validated for the specific instrumentation and application.

Proposed HPLC-UV Method Protocol
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be acidified with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the this compound standard in the mobile phase. Perform serial dilutions to create calibration standards covering the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration curve range.

Proposed GC-MS Method Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Standard Preparation: Prepare a stock solution of the this compound standard in a volatile organic solvent such as ethyl acetate or dichloromethane. Prepare calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards and dilute to an appropriate concentration.

Mandatory Visualizations

Workflow for Analytical Standard Selection

A Define Analytical Requirements B Identify Potential Suppliers A->B C Request & Review Certificates of Analysis (CoA) B->C D Compare Purity, Impurities, and Characterization Data C->D E Select Optimal Standard D->E F Qualify Standard In-House (e.g., by NMR, HPLC) E->F

Caption: Workflow for Selecting an Analytical Standard.

Typical Analytical Workflow for Quantification

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standard Stock Solution B Prepare Calibration Curve Standards A->B E Analyze Blank, Standards, and Samples B->E C Prepare Sample for Analysis C->E D Instrument Setup (HPLC or GC-MS) D->E F Generate Calibration Curve E->F G Quantify Analyte in Sample F->G H Final Report G->H

References

A Comparative Guide to the Characterization of Impurities in Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the potential impurities associated with Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate and a comparative analysis of analytical methodologies for their identification and quantification. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and quality control.

Predicted Impurity Profile

The synthesis of this compound can hypothetically proceed through the trifluoromethylation of a suitable precursor, such as an ethyl 2-bromo-5-methyl-3-furoate, using a trifluoromethylating agent. Based on this presumed synthetic route, a profile of potential impurities can be predicted. These impurities may arise from unreacted starting materials, intermediates, by-products of side reactions, or degradation of the final product.

Table 1: Potential Impurities of this compound

Impurity NameStructureOrigin
Starting Material
Ethyl 5-methyl-3-furoateUnreacted starting material
Intermediate
Ethyl 2-bromo-5-methyl-3-furoateIncomplete trifluoromethylation
By-products
5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acidHydrolysis of the ester
Diethyl 5,5'-dimethyl-2,2'-bifuran-3,3'-dicarboxylateDimerization side reaction
Degradation Products
2-MethylfuranDecarboxylation

Comparative Analysis of Analytical Techniques

The effective characterization of these potential impurities requires a multi-technique approach. The following table compares the utility of several key analytical methods.

Table 2: Comparison of Analytical Methods for Impurity Characterization

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC (UV/DAD) Differential partitioning between a mobile and stationary phase.Retention time, peak area (quantification), UV-Vis spectra.High resolution, excellent for quantification, non-destructive.Requires chromophores for UV detection, may require reference standards.
GC-MS Separation of volatile compounds followed by mass analysis.Retention time, mass-to-charge ratio (identification), fragmentation patterns.High sensitivity, excellent for volatile impurities and structural elucidation.Not suitable for non-volatile or thermally labile compounds.
NMR (¹H, ¹⁹F) Nuclear spin transitions in a magnetic field.Chemical shifts, coupling constants, integration (structural elucidation and quantification).Provides detailed structural information, ¹⁹F NMR is specific for fluorinated compounds.Lower sensitivity compared to MS, complex spectra for mixtures.
FTIR Absorption of infrared radiation by molecular vibrations.Presence of functional groups.Fast, non-destructive, provides information on functional groups.Not suitable for complex mixtures, limited structural information.

Experimental Protocols

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient: Start with 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

  • Column: Capillary column with a non-polar stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

  • ¹H NMR:

    • Solvent: Chloroform-d (CDCl₃).

    • Frequency: 400 MHz.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

  • ¹⁹F NMR:

    • Solvent: Chloroform-d (CDCl₃).

    • Frequency: 376 MHz.

    • Number of Scans: 64.

    • Relaxation Delay: 2 s.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

Visualizations

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product & Impurities Ethyl 5-methyl-3-furoate Ethyl 5-methyl-3-furoate Ethyl 2-bromo-5-methyl-3-furoate Ethyl 2-bromo-5-methyl-3-furoate Ethyl 5-methyl-3-furoate->Ethyl 2-bromo-5-methyl-3-furoate Bromination This compound This compound Ethyl 2-bromo-5-methyl-3-furoate->this compound Trifluoromethylation Unreacted Intermediate Unreacted Intermediate Ethyl 2-bromo-5-methyl-3-furoate->Unreacted Intermediate Incomplete Reaction Dimerization By-product Dimerization By-product Ethyl 2-bromo-5-methyl-3-furoate->Dimerization By-product Side Reaction Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product Degradation

Caption: Hypothesized synthesis pathway and origin of potential impurities.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample_Dissolution Sample Dissolution HPLC HPLC Sample_Dissolution->HPLC GC_MS GC_MS Sample_Dissolution->GC_MS NMR NMR Sample_Dissolution->NMR Quantification Quantification HPLC->Quantification Identification Identification GC_MS->Identification Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation

Caption: Workflow for impurity identification and characterization.

Safety Operating Guide

Proper Disposal of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate (CAS 17515-73-0) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound is classified as a halogenated organic substance and may possess flammable properties, necessitating careful handling as hazardous waste.

I. Hazard Identification and Classification

Before initiating disposal, it is crucial to classify the waste stream correctly. This compound is a halogenated organic compound due to the presence of a trifluoromethyl group.[1][2] Such compounds require specific disposal routes separate from non-halogenated organic waste to prevent the formation of harmful byproducts during incineration and to comply with hazardous waste regulations.[1][2]

Key Hazard Characteristics:

  • Halogenated Organic: Contains fluorine.

  • Potentially Flammable Liquid: Organic esters are often flammable.[3][4][5] Always handle near a fire extinguisher and away from ignition sources.[3][6]

  • Toxicity: The specific toxicity of this compound is not widely documented in the provided search results; however, it is prudent to handle it with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.

II. Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE to minimize exposure.[5]

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, Viton™).
Eye Protection Safety glasses with side shields or chemical goggles.
Body Protection A fully buttoned laboratory coat.
Respiratory Use within a certified chemical fume hood.
III. Segregation and Storage of Waste

Proper segregation is a critical step in laboratory waste management to prevent dangerous chemical reactions.[4][7]

  • Designated Waste Container: Obtain a dedicated, properly labeled hazardous waste container for halogenated organic solvents.[1][2][8] This container should be made of a compatible material, such as polyethylene.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or volume.[9][10] Do not use abbreviations or chemical formulas.[8][10]

  • Segregation:

    • DO NOT mix halogenated waste with non-halogenated organic waste.[2]

    • DO NOT mix with other incompatible waste streams such as acids, bases, or oxidizers.[11]

  • Storage:

    • Keep the waste container tightly sealed except when adding waste.[1][8][10]

    • Store the container in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources.[4][12]

    • Ensure the storage area has secondary containment to manage potential leaks.[10]

IV. Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal service.[3][4][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][10]

Step-by-Step Disposal Protocol:

  • Waste Collection: Carefully transfer the waste this compound into the designated halogenated waste container inside a chemical fume hood to minimize vapor inhalation.[6][9]

  • Container Management: Do not overfill the waste container; a general rule is to fill it to no more than 80% capacity.

  • Arrange for Pickup: Once the container is full, or if the waste has been stored for a period approaching your institution's limit (often 90 days), arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[7][13]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal vendor.

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Minor Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[12][14] Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[1][12]

  • Major Spills: For larger spills, evacuate the area immediately and notify your institution's EHS or emergency response team.[8][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Chemical waste generated identify 1. Identify Waste This compound start->identify classify 2. Classify as Halogenated Organic Waste identify->classify ppe 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe segregate 4. Segregate Waste Use designated 'Halogenated' container ppe->segregate label_container 5. Label Container 'Hazardous Waste' + Full Chemical Name segregate->label_container store 6. Store Safely Sealed, secondary containment, ventilated area label_container->store dispose 7. Arrange Professional Disposal Contact EHS or licensed vendor store->dispose end End: Compliant Disposal dispose->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step instructions are designed to ensure user safety and proper management of the chemical throughout its lifecycle in the laboratory.

Immediate Safety and Hazard Summary

While specific toxicity data for this compound is limited, compounds with similar structures, such as furan and its derivatives, are known to be flammable, potential peroxide formers, and can cause skin, eye, and respiratory irritation.[1][2] Trifluoromethylated compounds may also present unique hazards. Therefore, a proactive and cautious approach to safety is crucial.

Potential Hazards:

  • Flammability: Furan derivatives can be flammable liquids.[3][4] Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Peroxide Formation: Some furan compounds can form explosive peroxides upon exposure to air and light.[1] It is good practice to date the container upon receipt and opening.[1]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[5][6]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Usage Notes
Eyes/Face Safety Goggles and Face ShieldSafety goggles should provide a complete seal around the eyes. A face shield should be used in conjunction with goggles, especially when there is a significant splash hazard.[1][7]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling furan compounds.[2] Always inspect gloves for any signs of degradation or puncture before use and change them frequently.[2][7]
Body Laboratory CoatA flame-retardant lab coat is advisable.[2] It should be fully buttoned to provide maximum skin coverage.[8]
Respiratory Fume Hood or RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If working outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges should be used.[1]
Feet Closed-Toed ShoesShoes should be made of a non-porous material to protect against spills.[2]
Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is critical for minimizing risks.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational with adequate airflow.[2]

  • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9]

  • Remove all flammable materials and potential ignition sources from the immediate work area.[3]

  • Assemble all necessary equipment and reagents before commencing the experiment.

2. Handling the Chemical:

  • Always handle this compound within a chemical fume hood.[2]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Keep the container tightly closed when not in use.[7]

  • Take measures to prevent the buildup of electrostatic charge.[7]

3. Spill Management:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[2] Place the contaminated absorbent material into a sealed and labeled container for hazardous waste disposal.[2][10]

  • Large Spills: For larger spills, evacuate the area immediately and follow your institution's emergency response procedures.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Containerization and Labeling:

  • Use a chemically resistant and sealable container for waste collection.[11]

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings (e.g., "Flammable," "Irritant").[2]

2. Storage and Disposal:

  • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[11]

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[11]

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Don PPE EngControls Verify Engineering Controls (Fume Hood, Eyewash) Prep->EngControls Handling Handle Chemical in Fume Hood EngControls->Handling Experiment Perform Experiment Handling->Experiment Waste Collect Waste in Labeled Container Experiment->Waste StoreWaste Store in Designated Area Waste->StoreWaste EHS Contact EHS for Disposal StoreWaste->EHS

Caption: Workflow for the safe handling of this compound.

SpillResponse Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill < 1 L LargeSpill Large Spill Assess->LargeSpill > 1 L Absorb Absorb with Inert Material SmallSpill->Absorb Evacuate Evacuate Area LargeSpill->Evacuate Dispose Dispose as Hazardous Waste Absorb->Dispose ContactEHS Contact Emergency Response/EHS Evacuate->ContactEHS

Caption: Decision tree for spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.